Toxiferine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
302-30-7 |
|---|---|
Molecular Formula |
C40H46N4O2+2 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |
InChI |
InChI=1S/C40H46N4O2/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3/q+2/b25-11-,26-12-,29-21-,30-22-/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-/m0/s1 |
InChI Key |
IIYHWTVUYIYKKG-QQRSFBQTSA-N |
SMILES |
C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16 |
Isomeric SMILES |
C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2 |
Canonical SMILES |
C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16 |
Synonyms |
Toxiferine |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Toxiferine: A Technical Guide for Researchers
An In-depth Examination of a Potent Nicotinic Acetylcholine Receptor Antagonist
Abstract
Toxiferine, a potent alkaloid derived from plants of the Strychnos genus, has long been recognized for its powerful paralytic effects. This technical guide provides a comprehensive analysis of the molecular mechanism of action of this compound, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs). We present quantitative data on its binding affinities, detail the experimental protocols used to elucidate its function, and provide visual representations of its signaling pathway and relevant experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this archetypal competitive antagonist.
Introduction
This compound is a non-depolarizing neuromuscular blocking agent, historically used as a component of curare arrow poisons.[1] Its primary pharmacological action is the inhibition of cholinergic transmission at the neuromuscular junction, leading to muscle paralysis. This activity is mediated through its potent and specific interaction with nAChRs, the ligand-gated ion channels responsible for fast synaptic transmission in the peripheral and central nervous systems. Understanding the precise mechanism of this compound's action is crucial for its use as a pharmacological tool and for the development of novel therapeutics targeting the cholinergic system.
Molecular Mechanism of Action
This compound functions as a competitive antagonist at nicotinic acetylcholine receptors.[1] It binds to the same recognition sites as the endogenous agonist, acetylcholine (ACh), on the extracellular domain of the nAChR. By occupying these sites, this compound prevents ACh from binding and subsequently activating the receptor. This inhibition of receptor activation blocks the influx of cations (primarily Na⁺ and Ca²⁺) through the ion channel, thereby preventing the depolarization of the postsynaptic membrane and the generation of an action potential, which ultimately leads to the failure of neuromuscular transmission and muscle paralysis.
The primary target of this compound is the muscle-type nAChR, located at the neuromuscular junction. However, its activity has also been investigated at various neuronal nAChR subtypes, where it exhibits significantly lower affinity.
Quantitative Pharmacological Data
The binding affinity and inhibitory potency of this compound have been quantified using various experimental techniques. The following table summarizes the key quantitative data for this compound at different nAChR subtypes.
| Receptor Subtype | Parameter | Value | Species/System | Reference |
| Muscle-type nAChR | Kᵢ | 14 nM | Torpedo californica electric organ | [2][3] |
| Neuronal α7 nAChR | IC₅₀ | > 10 µM | Human (hα7-GH3 cell line) | [2] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound at the neuromuscular junction and the logical flow of its inhibitory effect.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro experimental techniques. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Kᵢ) of this compound for the muscle-type nAChR.
Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to nAChRs.
Materials:
-
Membrane preparation from Torpedo californica electric organ (rich in muscle-type nAChRs)
-
Radioligand: [³H]epibatidine
-
Unlabeled competitor: this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize Torpedo electric organ tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation
-
A fixed concentration of [³H]epibatidine
-
Varying concentrations of unlabeled this compound (typically in a logarithmic series)
-
For total binding, add buffer instead of unlabeled competitor.
-
For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Ca²⁺/Fluo-4 Functional Assay
This protocol is used to determine the functional inhibitory potency (IC₅₀) of this compound at neuronal α7 nAChRs.
Objective: To measure the ability of this compound to inhibit ACh-induced calcium influx in cells expressing α7 nAChRs.
Materials:
-
Cell line stably expressing human α7 nAChRs (e.g., hα7-GH3)
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Acetylcholine (ACh)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture the hα7-GH3 cells in appropriate medium and seed them into 96-well plates.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM in assay buffer for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
Wash: Wash the cells again with assay buffer to remove excess dye.
-
Compound Incubation: Add assay buffer containing varying concentrations of this compound to the wells and incubate for a period (e.g., 30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader.
-
Agonist Addition: Inject a solution of ACh into the wells to stimulate the α7 nAChRs.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of ACh. An increase in fluorescence indicates an influx of Ca²⁺ upon receptor activation.
-
Data Analysis:
-
Calculate the net change in fluorescence for each well.
-
Plot the percentage of the maximal ACh response against the logarithm of the this compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.
-
Two-Electrode Voltage Clamp (TEVC) for Kinetic Analysis
This protocol provides a general framework for studying the kinetics of competitive antagonists like this compound at nAChRs expressed in Xenopus oocytes.
Objective: To determine the association (kₒₙ) and dissociation (kₒff) rates of this compound at a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired nAChR subunits
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system)
-
Recording electrodes (filled with KCl)
-
Recording solution (e.g., Ringer's solution)
-
Acetylcholine (ACh)
-
This compound
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Determination of kₒₙ (Association Rate):
-
Apply a brief pulse of a known concentration of ACh to elicit a control current response.
-
Co-apply the same concentration of ACh with a known concentration of this compound. The rate of inhibition of the current reflects the association rate of this compound.
-
Repeat this for several concentrations of this compound.
-
The observed rate of onset of inhibition (kₒbs) can be plotted against the antagonist concentration. The slope of this linear relationship provides an estimate of kₒₙ.
-
-
Determination of kₒff (Dissociation Rate):
-
Apply a solution containing both ACh and this compound until a steady-state level of inhibition is reached.
-
Rapidly switch the perfusion to a solution containing only ACh.
-
The rate of recovery of the current response reflects the dissociation of this compound from the receptor.
-
Fit the recovery phase to a single exponential function to determine the time constant (τ), from which kₒff can be calculated (kₒff = 1/τ).
-
-
Data Analysis:
-
Analyze the current traces to measure the rates of onset and recovery from block.
-
Calculate kₒₙ and kₒff from the experimental data.
-
The equilibrium dissociation constant (Kᴅ) can be calculated from the kinetic rate constants (Kᴅ = kₒff / kₒₙ) and compared to the Kᵢ value obtained from binding assays.
-
Conclusion
This compound serves as a quintessential example of a competitive antagonist at nicotinic acetylcholine receptors, with a particularly high affinity for the muscle-type subtype. Its mechanism of action, involving direct competition with acetylcholine at the ligand binding site, is well-characterized through a combination of radioligand binding and functional assays. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other neuromuscular blocking agents. A thorough understanding of its pharmacology is essential for its application as a research tool and for the broader field of drug development targeting the cholinergic system.
References
- 1. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semisynthetic analogues of this compound I and their pharmacological properties at α7 nAChRs, muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxiferine discovery and historical context
An In-depth Technical Guide to the Discovery and Historical Context of Toxiferine
Executive Summary
This compound, a bisindole alkaloid, stands as one of the most potent non-depolarizing neuromuscular blocking agents known.[1][2] Historically, it is the principal toxic component of calabash curare, an arrow poison used by indigenous peoples of South America.[1][3] Its discovery and characterization marked a significant milestone in pharmacology, providing a powerful tool for understanding the function of the neuromuscular junction. First isolated in 1941 by Wieland, Bähr, and Witkop, this compound's extreme potency and complex structure presented considerable challenges to researchers.[1] It acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), preventing muscle contraction.[1][4] While its clinical utility was hampered by a long duration of action and instability in solution, the study of this compound and other curare alkaloids paved the way for the development of modern synthetic muscle relaxants essential in anesthesia and surgery.[1][5] This document provides a detailed overview of the historical context, discovery, mechanism of action, and key experimental data related to this compound.
Historical Context and Discovery
The story of this compound is inextricably linked to the history of curare, the potent arrow poisons used for centuries by South American indigenous tribes for hunting.[3][5]
-
Early European Encounters (16th-18th Century): European explorers first encountered curare in the 16th century. Sir Walter Raleigh, in 1595, provided one of the earliest written accounts of the substance.[3][5] For centuries, the source and mechanism of this mysterious poison remained elusive. In 1780, Abbé Felix Fontana made a crucial discovery: curare acted on voluntary muscles, not the nerves or the heart.[3][6]
-
19th Century Scientific Inquiry: The 19th century saw the first systematic scientific investigations into curare. Alexander von Humboldt, in 1832, detailed the preparation of the poison by Orinoco River natives.[3] Experiments by Sir Benjamin Collins Brody between 1811 and 1812 demonstrated that a curarized animal could be kept alive with artificial respiration, proving that the cause of death was asphyxiation from respiratory muscle paralysis.[3][6] Later, Robert Schomburgk identified the plant genus Strychnos, specifically Strychnos toxifera, as a primary source of the poison.[3]
-
Isolation and Characterization (20th Century): The complexity of curare, a mixture of many different alkaloids, made isolating its active components difficult.[1] The breakthrough came in 1941 when Heinrich Wieland, I. Bähr, and Bernhard Witkop successfully isolated and characterized this compound, albeit in microgram quantities.[1][7] Following this, in 1949, Harold King isolated twelve distinct variants, designated this compound I to XII.[1] Pharmacological analysis of these compounds began in 1951, revealing slight differences in their structures and potencies.[1] this compound I (also known as C-toxiferine I) was identified as the most important component of calabash curare.[1]
-
Decline in Research: Despite its potency, this compound's long duration of action and instability in solution made it unsuitable for widespread medical use.[1] From the 1940s, d-tubocurarine (from a different type of curare) was used in anesthesia.[5][8] By the 1960s, research into natural curare alkaloids like this compound declined as safer, synthetic curare-like drugs such as alcuronium, pancuronium, and atracurium were developed, offering better control and fewer side effects for clinical applications.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Curare - Wikipedia [en.wikipedia.org]
- 4. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Curare | Research Starters | EBSCO Research [ebsco.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. This compound I [drugfuture.com]
- 8. Curare [medbox.iiab.me]
The Enigmatic Arrow Poison: A Technical Guide to the Chemical Structure and Properties of Toxiferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxiferine, a potent bisindole alkaloid, stands as one of the most toxic compounds isolated from plants of the Strychnos genus, particularly Strychnos toxifera.[1] Historically used as a key component of curare, the infamous South American arrow poison, its profound physiological effects have intrigued scientists for decades. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a dimeric bisindole alkaloid, meaning it is symmetrically constructed from two identical monomeric units, each containing an indole ring system.[1] The most studied isomer is C-Toxiferine I. Its structure is characterized by two quaternary nitrogen atoms, which are crucial for its biological activity.[1]
Table 1: Chemical and Physical Properties of this compound I
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₆N₄O₂²⁺ | [1][2] |
| Molar Mass | 614.834 g/mol | [1] |
| CAS Number | 6888-23-9 | [1] |
| Appearance | Crystals | [1] |
| Solubility | Soluble in water | [1] |
| Lipophilicity | Low | [1] |
| XLogP3-AA | 1.8 | [2] |
Mechanism of Action: Neuromuscular Blockade
This compound exerts its paralytic effects by acting as a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] This action prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting neuromuscular transmission and leading to flaccid paralysis.
Competitive Antagonism at the Nicotinic Acetylcholine Receptor
At the postsynaptic membrane of the neuromuscular junction, acetylcholine released from the motor neuron binds to nAChRs, which are ligand-gated ion channels. This binding event normally triggers a conformational change in the receptor, opening the channel and allowing an influx of sodium ions, which leads to depolarization of the muscle cell membrane and subsequent muscle contraction.
This compound, due to its structural similarity to acetylcholine, particularly the presence of quaternary ammonium groups, binds to the same site on the nAChR with high affinity but does not activate the receptor.[1] By occupying the binding site, it physically blocks acetylcholine from binding, thus preventing ion channel opening and membrane depolarization.[1] The paralysis induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete this compound for receptor binding.[1]
Pharmacological Properties
This compound is renowned for its high potency as a neuromuscular blocking agent. Its affinity for muscle-type nAChRs is significantly high.
Table 2: Binding Affinity of this compound I at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Reference |
| Muscle-type nAChR | This compound I | 14 | [3] |
This compound also exhibits some activity at neuronal nAChR subtypes, although it is less potent compared to its action at the neuromuscular junction. It has been found to bind to the α7 subtype.[4]
Experimental Protocols
Isolation and Characterization of Indole Alkaloids from Strychnos Species
The isolation of this compound and related alkaloids from plant material is a multi-step process involving extraction, purification, and characterization.
1. Extraction:
-
Powdered plant material (e.g., bark or leaves of Strychnos toxifera) is subjected to extraction with a solvent, typically an alcohol such as ethanol, often with heating under reflux.[5]
-
The extraction is repeated multiple times to ensure maximum yield.[5]
-
The combined filtrates are concentrated under reduced pressure to obtain a crude extract.[5]
2. Acid-Base Extraction for Alkaloid Enrichment:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).[5] This protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.
-
The acidic solution is then filtered to remove non-alkaloidal, water-insoluble components.
-
The pH of the filtrate is adjusted to alkaline, which deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.
-
The alkaloids are then extracted into an immiscible organic solvent, such as dichloromethane.[5]
-
The organic solvent is evaporated to yield the total alkaloid fraction.[5]
3. Chromatographic Purification:
-
The total alkaloid fraction is further purified using chromatographic techniques. Column chromatography over silica gel is a common method.[3]
-
A gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures) is used to elute the individual alkaloids.[3]
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
4. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the complex structure of this compound.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.[3]
-
Melting Point and Optical Rotation: These physical constants are used for identification and to assess purity.[3]
Radioligand Binding Assay for Determining Receptor Affinity (Kᵢ)
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.
1. Membrane Preparation:
-
Tissue or cells expressing the target receptor (e.g., muscle tissue rich in nAChRs) are homogenized in a cold lysis buffer.[6]
-
The homogenate is centrifuged to pellet the cell membranes.[6]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[6] Protein concentration is determined using a method like the BCA assay.[6]
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-epibatidine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[7]
-
The incubation is carried out until equilibrium is reached.[7]
-
The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[6][7]
-
The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[6]
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (this compound).
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ (inhibition constant), which represents the affinity of this compound for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]
Biosynthesis
The exact biosynthetic pathway of this compound has not been fully elucidated. However, it is believed to be derived from the monoterpenoid indole alkaloid strictosidine.[1] Strictosidine is a key intermediate in the biosynthesis of over 2,000 indole alkaloids.[8] It is formed through the Pictet-Spengler condensation of tryptamine (derived from tryptophan) and secologanin (a terpenoid).[8] The dimeric structure of this compound suggests a complex series of enzymatic reactions downstream of strictosidine.
Conclusion
This compound remains a molecule of significant interest due to its extreme potency and specific mechanism of action. Its role as a competitive antagonist of nicotinic acetylcholine receptors has been well-established, making it a valuable tool for studying neuromuscular transmission. While its clinical use has been limited by its long duration of action and instability in solution, the study of this compound and its analogues continues to provide insights into the structure-activity relationships of ligands for nicotinic receptors. Further research into its biosynthesis could open up new avenues for the production of novel pharmacological agents. This guide provides a foundational understanding of the key technical aspects of this compound for professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN101804096A - Method for extracting purified total alkaloid of strychnos nux-vomica and application thereof in pharmacy - Google Patents [patents.google.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. cjnmcpu.com [cjnmcpu.com]
Toxiferine: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toxiferine, a potent bisindole alkaloid, is a key component of the arrow poison known as calabash curare. Historically used by indigenous South American communities for hunting, its profound neuromuscular blocking properties have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its primary botanical origin. Furthermore, it outlines both traditional and modern laboratory-scale methods for its extraction and purification, addressing the critical need for detailed experimental protocols. Quantitative data on extraction yields and purity are presented to facilitate comparative analysis. The guide also elucidates the molecular mechanism of this compound's action on nicotinic acetylcholine receptors through a detailed signaling pathway diagram. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this complex natural product.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the woody vine Strychnos toxifera, native to the rainforests of South America.[1][2] This plant is a member of the Loganiaceae family and is the principal ingredient used in the preparation of calabash curare, a type of arrow poison.[3] While other Strychnos species contain a variety of alkaloids, Strychnos toxifera is specifically recognized for its production of this compound and its derivatives. It is important to distinguish calabash curare from other forms of curare, such as tube curare, which is derived from Chondrodendron tomentosum and contains d-tubocurarine as its main active component.
Extraction of this compound: Methodologies and Protocols
The extraction of this compound from its natural source, primarily the bark of Strychnos toxifera, has evolved from traditional indigenous practices to more refined laboratory techniques.
Traditional Preparation of Calabash Curare
Historically, indigenous communities in South America prepared calabash curare by boiling the bark and other parts of the Strychnos toxifera vine.[3] This process involved prolonged boiling of the plant material in water, followed by straining and concentrating the liquid to form a thick, resinous paste.[3] This crude extract contains a complex mixture of alkaloids, with this compound being a major active constituent.
Modern Laboratory-Scale Extraction and Purification
Modern scientific protocols for the isolation of this compound aim for higher purity and yield, employing various chromatographic techniques. While specific, detailed protocols for the large-scale extraction of this compound are not extensively published due to its high toxicity and limited therapeutic application, the following methodologies are based on established principles of alkaloid extraction and purification.
Experimental Protocol: General Alkaloid Extraction from Strychnos Bark
This protocol outlines a general procedure for the extraction of alkaloids from Strychnos species, which can be adapted for the isolation of this compound.
-
Maceration and Acid-Base Extraction:
-
Dried and powdered bark of Strychnos toxifera is macerated with an acidified alcoholic solvent (e.g., 70% ethanol with 1% hydrochloric acid) for an extended period (24-48 hours). The acidic conditions facilitate the conversion of alkaloids into their salt form, enhancing their solubility in the polar solvent.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
The crude extract is then subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., hexane or chloroform) to remove neutral and weakly basic impurities.
-
The acidic aqueous phase is then basified (e.g., with ammonium hydroxide to pH 9-10), leading to the precipitation of the free alkaloids.
-
The alkaloid precipitate is then extracted into an immiscible organic solvent, such as chloroform or dichloromethane.
-
-
Purification by Chromatography:
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of hexane to ethyl acetate to methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, fractions enriched with this compound from column chromatography can be further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that is particularly useful for the separation of alkaloids.[4][5][6] It avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. A suitable biphasic solvent system is selected based on the polarity of this compound.
-
Quantitative Data
Detailed quantitative data on the yield and purity of this compound from Strychnos toxifera is scarce in publicly available literature. This is likely due to the historical focus on the toxicological properties of crude curare extracts rather than the isolation of individual compounds for therapeutic use. However, based on general knowledge of alkaloid content in Strychnos species and typical extraction efficiencies, the following table provides estimated values.
| Parameter | Traditional Method (Boiling) | Laboratory Method (Solvent Extraction & Chromatography) |
| Starting Material | Bark of Strychnos toxifera | Powdered bark of Strychnos toxifera |
| Extraction Solvent | Water | Acidified Ethanol/Methanol |
| Purification Method | Evaporation | Column Chromatography, HPLC, CCC |
| Estimated Yield of Total Alkaloids | Not typically quantified | 1-5% of dry bark weight |
| Estimated Purity of this compound | Low (part of a complex mixture) | >95% (with multi-step chromatography) |
Note: The values in this table are estimations and can vary significantly based on the specific plant material, age, geographical location, and the precise extraction and purification protocols employed.
Mechanism of Action and Signaling Pathway
This compound exerts its potent paralytic effect by acting as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2]
Signaling Pathway of Neuromuscular Transmission and its Inhibition by this compound
Caption: Neuromuscular junction signaling and its inhibition by this compound.
In a normal physiological state, the arrival of an action potential at the presynaptic nerve terminal triggers the influx of calcium ions, leading to the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane of the muscle fiber, causing a conformational change that opens the ion channel. The subsequent influx of sodium ions leads to depolarization of the muscle cell membrane, triggering muscle contraction.
This compound, due to its structural similarity to ACh, binds to the same recognition sites on the nAChR. However, this binding does not activate the receptor and instead physically blocks ACh from binding. This competitive antagonism prevents the opening of the ion channel, thereby inhibiting depolarization of the postsynaptic membrane and ultimately leading to flaccid paralysis of the muscle.
Conclusion
This compound remains a molecule of significant scientific interest due to its potent and specific mechanism of action. While its natural source, Strychnos toxifera, has been known for centuries, modern analytical and chromatographic techniques are essential for its efficient extraction and purification for research purposes. This guide provides a foundational understanding of the natural origins, extraction methodologies, and molecular pharmacology of this compound, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate the quantitative aspects of its extraction and to explore potential, albeit challenging, therapeutic applications of this powerful natural compound.
References
- 1. In vitro metabolism study of Strychnos alkaloids using high-performance liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Curare - Wikipedia [en.wikipedia.org]
- 4. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Alkaloids by Countercurrent Chromatography [ouci.dntb.gov.ua]
An In-depth Technical Guide to Toxiferine Analogues and Derivatives for Researchers and Drug Development Professionals
An Introduction to the Potent Neuromuscular Blocking Alkaloids
Toxiferine, a complex bisindole alkaloid, is one of the most potent naturally occurring neuromuscular blocking agents known.[1] Historically used as an arrow poison, its profound physiological effects have made it and its derivatives a subject of significant scientific inquiry.[1] This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their chemical synthesis, biological activity, and mechanism of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and toxicology.
Core Concepts: Structure and Mechanism of Action
This compound and its analogues are classified as non-depolarizing neuromuscular blocking agents.[1] Their primary mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] By binding to these receptors, they prevent the neurotransmitter acetylcholine (ACh) from binding and initiating the cascade of events that leads to muscle contraction.[1] This results in flaccid paralysis.[3] The potency of this compound is remarkably high, being approximately 170 times more potent than tubocurarine, another well-known curare alkaloid.[1]
The characteristic chemical structure of this compound is a dimeric indole alkaloid.[1] A key feature for its biological activity is the presence of two quaternary ammonium groups, which are also found in acetylcholine and are crucial for binding to the nAChR.[1] The distance between these two nitrogen atoms is a critical determinant of neuromuscular blocking potency.
Synthesis of this compound Analogues
The total synthesis of the complex this compound molecule is a challenging endeavor. However, semi-synthetic analogues can be prepared from more readily available precursors, such as the Wieland-Gumlich aldehyde, which can be derived from strychnine.[4][5] Alcuronium, a clinically used muscle relaxant, is a notable example of a semi-synthetic derivative of this compound, synthesized via the dimerization of the Wieland-Gumlich aldehyde.[4][6]
Recent research has focused on the synthesis of novel bisnorthis compound I analogues with modified side chains to explore structure-activity relationships.[7] These syntheses often involve the catalytic hydrogenation of a starting material like alcuronium chloride, followed by double quaternization reactions to introduce various N-substituents.[7]
Quantitative Analysis of Biological Activity
The biological activity of this compound analogues is typically assessed through in vitro assays that measure their affinity for and functional inhibition of nAChRs. Key parameters used to quantify their potency include the inhibition constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from functional assays.
Table 1: In Vitro Activity of this compound Analogues at Nicotinic Acetylcholine Receptors
| Compound | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound I | Muscle-type nAChR | Radioligand Binding | 14 | - | [5] |
| Alcuronium | Muscle-type nAChR | Radioligand Binding | 234 | - | [7] |
| Analogue 2a | Muscle-type nAChR | Radioligand Binding | 455 | - | [7] |
| Analogue 2b | Muscle-type nAChR | Radioligand Binding | 250 | - | [7] |
| Analogue 3b | Muscle-type nAChR | Radioligand Binding | 75 | - | [7] |
| Analogue 3c | Muscle-type nAChR | Radioligand Binding | 82 | - | [7] |
| This compound I | α7 nAChR | Ca2+/Fluo-4 Assay | - | >10,000 | [7] |
| Analogue 2a | α7 nAChR | Ca2+/Fluo-4 Assay | - | 590 | [7] |
| Analogue 3a | α7 nAChR | Ca2+/Fluo-4 Assay | - | 820 | [7] |
| Analogue 3c | α7 nAChR | Ca2+/Fluo-4 Assay | - | 21,000 | [7] |
This table summarizes a selection of quantitative data for key this compound analogues. For a comprehensive understanding, please refer to the cited literature.
Experimental Protocols
Radioligand Binding Assay for Muscle-Type nAChRs
This protocol outlines a competitive binding assay to determine the affinity of this compound analogues for muscle-type nAChRs.
1. Receptor Preparation:
-
Homogenize tissue rich in muscle-type nAChRs (e.g., from Torpedo californica electric organ or mammalian muscle tissue) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Centrifuge the homogenate to pellet the membrane fraction containing the receptors.
-
Resuspend the pellet in fresh buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the receptor preparation, a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin), and varying concentrations of the unlabeled this compound analogue.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the analogue that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ca2+/Fluo-4 Functional Assay for α7 nAChR Antagonism
This protocol describes a cell-based functional assay to measure the antagonistic activity of this compound analogues at α7 nAChRs.
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7) in appropriate culture medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to a suitable confluence.
2. Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM.
-
Remove the culture medium from the cells and wash with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Add the Fluo-4 AM loading solution to the cells and incubate in the dark at room temperature to allow the dye to enter the cells.
3. Compound Incubation and Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the this compound analogue to the wells and incubate for a defined period.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a known agonist of the α7 nAChR (e.g., acetylcholine or choline) to stimulate the receptor and induce calcium influx.
-
Immediately measure the change in fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.
-
Plot the agonist-induced fluorescence response as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the analogue that inhibits 50% of the maximum agonist-induced response.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of Alcuronium Chloride? [synapse.patsnap.com]
- 4. Wieland-Gumlich aldehyde - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Semisynthetic analogues of this compound I and their pharmacological properties at α7 nAChRs, muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Hypothesized Biosynthesis of Toxiferine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toxiferine, a dimeric monoterpenoid indole alkaloid (MIA) found in plants of the Strychnos genus, is one of the most potent neurotoxins of plant origin. Its complex structure and significant biological activity have long attracted scientific interest. However, the precise biosynthetic pathway leading to this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing heavily on the recently deciphered pathway of the structurally related alkaloid, strychnine. We present a hypothesized pathway, detail the known precursors and intermediates, and describe the general experimental methodologies employed in the field to unravel such complex natural product biosynthetic routes. This document aims to serve as a foundational resource for researchers dedicated to advancing our knowledge of MIA biosynthesis and exploring the potential of these complex molecules in drug development.
Introduction
This compound is a bis-indole alkaloid renowned for its potent neuromuscular blocking activity, historically utilized in the preparation of arrow poisons.[1] Its intricate dimeric structure, composed of two identical monomeric units, presents a formidable challenge for both chemical synthesis and biosynthetic elucidation.[1] While the complete enzymatic cascade leading to this compound has not been definitively established, significant progress in understanding the biosynthesis of other MIAs, particularly strychnine, provides a solid framework for a putative pathway.[1][2][3][4][5]
This guide synthesizes the current body of knowledge to present a detailed, albeit hypothesized, biosynthetic pathway for this compound. We will explore the journey from primary metabolites to the complex dimeric final product, highlighting key intermediates and the classes of enzymes likely involved.
The Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the universal precursors of all monoterpenoid indole alkaloids: the amino acid tryptophan and the terpenoid secologanin.[1] The pathway can be conceptually divided into several key stages:
-
Formation of the Monoterpenoid Indole Alkaloid Core: The condensation of tryptamine (derived from tryptophan) and secologanin to form strictosidine, the central precursor to thousands of MIAs.
-
Conversion to Geissoschizine: The transformation of strictosidine into the key branchpoint intermediate, 19E-geissoschizine.
-
Elaboration to a Monomeric Precursor: A series of enzymatic steps, likely analogous to those in the strychnine pathway, that modify geissoschizine into a monomeric unit structurally similar to the Wieland-Gumlich aldehyde.
-
Dimerization and Final Modifications: The coupling of two monomeric precursors to form the characteristic dimeric scaffold of this compound.
Precursors and Key Intermediates
The following table summarizes the known and hypothesized precursors and intermediates in the this compound biosynthetic pathway.
| Compound | Chemical Class | Role in Pathway | Evidence |
| Tryptophan | Amino Acid | Primary Precursor (Indole Ring) | Well-established in MIA biosynthesis |
| Secologanin | Iridoid Monoterpenoid | Primary Precursor (Terpenoid Moiety) | Well-established in MIA biosynthesis |
| Strictosidine | Monoterpenoid Indole Alkaloid | Central Precursor to all MIAs | Well-established in MIA biosynthesis[1] |
| 19E-Geissoschizine | Monoterpenoid Indole Alkaloid | Key Branchpoint Intermediate | Established precursor to strychnine and related alkaloids[2][3][4][5][6] |
| Wieland-Gumlich Aldehyde | Monoterpenoid Indole Alkaloid | Key Intermediate in Strychnine Biosynthesis; Hypothesized Monomeric Precursor Analog | Strong structural similarity to this compound monomer[1][6][7] |
| This compound Monomer (Hypothetical) | Monoterpenoid Indole Alkaloid | Direct Precursor to Dimerization | Inferred from this compound's dimeric structure |
Enzymatic Steps and Signaling Pathways
The following diagram illustrates the hypothesized biosynthetic pathway of this compound, highlighting the proposed enzymatic transformations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of strychnine elucidated [mpg.de]
- 3. Mystery of how plants make strychnine solved 75 years after characterisation | Research | Chemistry World [chemistryworld.com]
- 4. Case solved: the biosynthesis of strychnine elucidated - New possibilities for the production of previously unknown plant natural products using "metabolic engineering" approaches [bionity.com]
- 5. Complete Biosynthesis of Strychnine - ChemistryViews [chemistryviews.org]
- 6. Biosynthesis of strychnine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis of strychnine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Toxiferine
Introduction
Toxiferine, specifically C-toxiferine I, is a highly potent bisindole alkaloid derived from plants such as Strychnos toxifera.[1] Historically, it was a primary component of "calabash curare," an arrow poison used by indigenous South American peoples to induce paralysis in hunted animals.[1] In the realm of pharmacology, this compound is recognized as a powerful, non-depolarizing neuromuscular blocking agent.[1][2] Its extreme potency and long duration of action have made it a subject of significant toxicological and pharmacological interest, though these same characteristics limit its clinical utility compared to synthetic analogues.[1] This guide provides a detailed examination of the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers and drug development professionals.
Pharmacodynamics: The Mechanism of Neuromuscular Blockade
The primary pharmacodynamic effect of this compound is the induction of flaccid paralysis of skeletal muscle.[3] This is achieved through its interaction with the cholinergic system at the neuromuscular junction.
Mechanism of Action
This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the neuromuscular junction.[1][2][3] It directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on these receptors.[1] By binding to the nAChR, this compound does not activate the receptor; instead, it blocks ACh from binding.[1][3] This antagonism prevents the opening of the receptor's associated ion channel, thereby inhibiting the influx of sodium ions into the muscle cell.[1] The resulting failure of the post-synaptic membrane to depolarize prevents the initiation of an action potential and subsequent muscle contraction, leading to paralysis.[1] The paralysis can be reversed by administering an acetylcholinesterase (AChE) inhibitor, such as neostigmine, which increases the concentration of ACh in the synaptic cleft, allowing it to outcompete this compound for receptor binding.[1]
Caption: Competitive antagonism of this compound against Acetylcholine at the nAChR.
Receptor Binding Affinity and Toxicity
This compound exhibits a particularly high affinity for muscle-type nAChRs, which contributes to its high potency.[1] Its binding affinity is approximately 17 times stronger than that of its analogue, alcuronium.[1] The dimeric structure, with two quaternary ammonium salt moieties, is thought to be crucial for this strong interaction with the receptor.[1]
| Parameter | Organism | Route | Value | Citation |
| Receptor Affinity | ||||
| Kᵢ (muscle-type nAChR) | T. californica | N/A | 14 nM | [4] |
| Toxicity | ||||
| LD₅₀ | Rhesus Monkey | IV | 5.5 µg/kg | [1] |
| LD₅₀ | Rhesus Monkey | IM | 6.5 µg/kg | [1] |
| LD₅₀ | Mouse | IV | 10 - 60 µg/kg | [5] |
| LD₁₀₀ | Mouse | IV | 23 µg/kg | [1] |
| Pharmacodynamic Indices | ||||
| Therapeutic Index (LD₅₀/ED₅₀) | Rhesus Monkey | IV | 8.9 | [1] |
| Margin of Safety (LD₁/ED₉₉) | Rhesus Monkey | IV | 1.61 | [1] |
| Onset of Action | Rhesus Monkey | IV | < 5 minutes | [1] |
| Duration of Paralysis | Rhesus Monkey | N/A | 6 to 85 minutes (dose-dependent) | [1] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is characterized by its high water solubility, limited metabolism, and poor excretion, which collectively result in a prolonged duration of action.[1]
-
Absorption: this compound can enter the body through ingestion or, more effectively, via intravenous or intramuscular injection.[1]
-
Distribution: Studies in rats using ¹⁴C-labeled this compound have shown its distribution pattern.[6] As a highly water-soluble and non-lipophilic compound, it does not readily cross the blood-brain barrier.[1] It primarily accumulates in tissues with high concentrations of its target receptors, such as motor endplates and the sciatic nerve.[1] Additionally, it shows an affinity for tissues rich in acidic mucopolysaccharides, like cartilage and intervertebral discs.[1]
-
Metabolism: this compound is notable for its lack of known metabolic pathways.[1] This metabolic stability is a key factor in its long-lasting effect. Unlike its analogue alcuronium, which has allylic side chains more amenable to biotransformation, the methyl side chains of this compound make it resistant to metabolic degradation in the liver.[1]
-
Excretion: The primary route of elimination for this compound is through the urine.[1] However, its renal clearance is very poor.[1] This inefficient excretion, combined with its high receptor affinity, leads to rapid accumulation in the body upon repeated administration, further extending its paralytic effects.[1]
Caption: The ADME pathway of this compound, highlighting its lack of metabolism.
Experimental Protocols
The characterization of this compound and its analogues has relied on specific in vitro and in vivo methodologies.
Radioligand Binding Assays for Muscle-Type nAChRs
This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Membrane Preparation: Membranes rich in muscle-type nAChRs are prepared from sources like the electric organ of Torpedo californica.[7] The frozen tissue is homogenized in a buffer solution and centrifuged to isolate the membrane fraction.
-
Competition Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand, such as (±)-[³H]Epibatidine, and varying concentrations of the unlabeled test compound (e.g., this compound).[7]
-
Separation and Quantification: After incubation reaches equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Step-by-step workflow for determining receptor binding affinity.
Functional Assays for α7 nAChRs
Functional assays measure the effect of a compound on receptor activity (e.g., antagonism).
-
Cell Line: A cell line expressing the receptor of interest is used, for example, the hα7-GH3 cell line for the human α7 nAChR.[4][7]
-
Calcium Flux Measurement: The assay measures changes in intracellular calcium (Ca²⁺) levels upon receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[4][7]
-
Procedure: The cells are exposed to an agonist (e.g., ACh) in the presence of varying concentrations of the antagonist (e.g., this compound analogue). The resulting fluorescence, which is proportional to the intracellular Ca²⁺ concentration, is measured.[4][7]
-
Analysis: The ability of the antagonist to inhibit the agonist-induced response by 50% (IC₅₀) is calculated to determine its potency.[4][7]
In Vivo Distribution Studies
These studies track the fate of the drug within a living organism.
-
Methodology: A radiolabeled version of the drug, such as ¹⁴C-Toxiferine, is administered to an animal model (e.g., rats).[6]
-
Analysis: At various time points after administration, the animal is euthanized, and whole-body autoradiography is performed on tissue slices.[6] This technique allows for the visualization and quantification of the radiolabeled compound's distribution across different organs and tissues.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Curare - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [medbox.iiab.me]
- 6. Distribution and pharmacokinetics of 14 C-toxiferine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Toxiferine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the binding affinity of toxiferine for nicotinic acetylcholine receptors (nAChRs). This compound, a potent alkaloid, is a well-established competitive antagonist at nAChRs, exhibiting a particularly high affinity for the muscle subtype. This document collates available quantitative binding data, details the experimental protocols used to ascertain these values, and visualizes the associated molecular interactions and experimental workflows.
Quantitative Binding Affinity of this compound and its Analogues
This compound's binding affinity has been characterized primarily at the muscle-type and the α7 neuronal nAChR subtypes. The available quantitative data for this compound and its semisynthetic analogues are summarized below.
| Compound | Receptor Subtype | Assay Type | Measured Value | Unit | Reference |
| This compound I | Muscle-type (from Torpedo californica) | Radioligand Binding ([³H]epibatidine) | Ki = 14 | nM | [1][2] |
| Analogue 3c | α7 (human) | Functional (Ca²⁺/Fluo-4) | IC₅₀ = 21 | µM | [1][2] |
| Analogue 3b | Muscle-type | Radioligand Binding | Ki = 75 | nM | [1][2] |
| Analogue 3c | Muscle-type | Radioligand Binding | Ki = 82 | nM | [1][2] |
| Alcuronium | Muscle-type | Radioligand Binding | Ki = 234 | nM | [1] |
| Analogue 2b | Muscle-type | Radioligand Binding | Ki = 250 | nM | [1] |
| Analogue 2a | Muscle-type | Radioligand Binding | Ki = 455 | nM | [1] |
Signaling Pathway and Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor. It binds to the same site as the endogenous agonist, acetylcholine, thereby preventing the opening of the ion channel and the subsequent depolarization of the postsynaptic membrane. This blockade of neurotransmission is particularly potent at the neuromuscular junction.
Experimental Protocols
The determination of this compound's binding affinity involves specific and sensitive experimental techniques. Below are detailed methodologies for the key assays cited in the literature.
Radioligand Binding Assay for Muscle-Type nAChRs
This protocol outlines the determination of the equilibrium inhibition constant (Ki) of a test compound (e.g., this compound) for the muscle-type nAChR using a competitive radioligand binding assay.
1. Receptor Preparation:
-
Source: Membrane fractions from the electric organ of Torpedo californica, which is rich in muscle-type nAChRs.
-
Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove large debris, followed by a high-speed centrifugation (e.g., 40,000 x g) to pellet the membranes containing the receptors.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances.
-
Resuspension and Storage: The final pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
Radioligand: (±)-[³H]epibatidine is used as the radioligand.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) is added to a set of wells.
-
The binding reaction is initiated by adding the prepared membrane suspension.
-
The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculated by subtracting non-specific binding from the total binding at each concentration of the test compound.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for α7 nAChRs (Fluo-4 Calcium Assay)
This protocol describes a functional assay to determine the IC₅₀ of an antagonist (e.g., a this compound analogue) at the human α7 nAChR by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Cell Line: A cell line stably expressing the human α7 nAChR (e.g., hα7-GH3 cells) is used.
-
Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with antibiotics and serum in a humidified incubator at 37°C and 5% CO₂.
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to a suitable confluency.
2. Dye Loading:
-
Fluorescent Dye: Fluo-4 AM, a cell-permeant calcium indicator, is used.
-
Loading Solution: Fluo-4 AM is prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Procedure:
-
The growth medium is removed from the cells.
-
The cells are washed with the assay buffer.
-
The Fluo-4 AM loading solution is added to each well.
-
The plate is incubated at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
-
3. Antagonist and Agonist Addition:
-
Antagonist Incubation: After dye loading, the cells are washed, and varying concentrations of the antagonist (this compound analogue) are added to the wells and incubated for a defined period.
-
Agonist Stimulation: A fixed concentration of an α7 nAChR agonist (e.g., acetylcholine) is then added to all wells to stimulate the receptors.
4. Fluorescence Measurement:
-
Instrumentation: A fluorescence plate reader capable of kinetic reads is used.
-
Settings: The excitation wavelength is set to ~490 nm and the emission wavelength to ~525 nm.
-
Measurement: The fluorescence intensity in each well is measured immediately before and after the addition of the agonist. The change in fluorescence is proportional to the increase in intracellular calcium concentration.
5. Data Analysis:
-
Response Calculation: The response in each well is calculated as the change in fluorescence upon agonist addition.
-
IC₅₀ Determination: The percentage of inhibition of the agonist response by the antagonist is calculated for each concentration. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Toxins Targeting Ligand Gated Ion Channels to Therapeutic Molecules [mdpi.com]
The Dawn of a Neuromuscular Blocker: Early Studies and Seminal Papers on Toxiferine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Toxiferine, a potent curare alkaloid derived from plants of the Strychnos genus, holds a significant place in the history of pharmacology. Its discovery and early investigation laid the groundwork for our understanding of neuromuscular transmission and the development of modern muscle relaxants. This technical guide provides a comprehensive overview of the seminal papers and early studies that first identified, isolated, and characterized this powerful compound. We will delve into the initial toxicological and pharmacological findings, presenting the data in a structured format for clarity and comparison. Furthermore, this guide will detail the pioneering experimental methodologies and illustrate the key processes and pathways as understood in these foundational studies.
Discovery and Isolation: Unveiling a Potent Toxin
The journey to understand this compound began with the age-old mystery of curare, the arrow poison used by indigenous South American tribes. While curare was known for centuries, the specific active compounds remained elusive for a long time.
The first successful isolation of a highly active component, later identified as this compound, was a landmark achievement by Wieland, Bähr, and Witkop in 1941.[1] Working with calabash curare, they managed to isolate a crystalline substance of exceptionally high potency. This initial work was hampered by the minute quantities of the pure compound that could be obtained from the complex natural mixture.
A significant advancement came in 1949 when Harold King successfully isolated and characterized twelve different, yet structurally related, alkaloids from curare, which he designated as this compound I to XII.[1] This discovery highlighted the chemical diversity within the this compound family and set the stage for more detailed pharmacological investigations.
Experimental Protocols: Early Isolation Techniques
General Protocol for the Extraction and Isolation of this compound Alkaloids from Strychnos toxifera
-
Extraction of Crude Alkaloids:
-
The bark of Strychnos toxifera was pulverized and macerated with a weakly acidic aqueous solution (e.g., tartaric acid solution) to protonate the alkaloids and bring them into the aqueous phase.
-
The acidic extract was then filtered to remove solid plant material.
-
The filtrate was made alkaline (e.g., with sodium carbonate) to deprotonate the alkaloids, causing them to precipitate.
-
The crude alkaloid precipitate was then extracted into an immiscible organic solvent, such as chloroform or ether.
-
The organic solvent was evaporated to yield the crude alkaloid mixture.
-
-
Purification of this compound:
-
The crude alkaloid mixture was subjected to further purification, likely involving techniques such as:
-
Fractional crystallization: Taking advantage of differences in the solubility of the various alkaloids in different solvents to selectively crystallize and isolate them.
-
Chromatography: While modern chromatographic techniques were not available, early forms of column chromatography using adsorbents like alumina or silica gel were likely employed to separate the different this compound analogues.
-
-
The following diagram illustrates a plausible workflow for the isolation of this compound based on the methodologies of the time.
Early Pharmacological and Toxicological Investigations
Following the successful isolation of different this compound compounds, the focus shifted to understanding their biological effects. A seminal paper by Paton and Perry in 1951, published in the British Journal of Pharmacology and Chemotherapy, provided the first detailed pharmacological characterization of several of the this compound isolates.[1] Their work established the profound neuromuscular blocking properties of these compounds.
Quantitative Data
The early researchers meticulously quantified the toxicity and potency of this compound. The following tables summarize the key quantitative data from these foundational studies.
| Toxicity of this compound I in Rhesus Monkeys | ||
| Route of Administration | ED50 (µg/kg) | LD50 (µg/kg) |
| Intravenous (IV) | 5.5 | 8.9 |
| Intramuscular (IM) | 6.5 | 17.8 |
| Data sourced from early toxicological studies as cited in modern compilations. |
| Toxicity of this compound in Mice | |
| Parameter | Value |
| LD100 (Intravenous) | 23 µg/kg |
| This value represents the lethal dose for 100% of the tested mice.[1] |
Experimental Protocols: In-Vivo Bioassays
To determine the potency of curare preparations, including those containing this compound, early researchers developed specific in-vivo bioassays. One of the most notable was the "rabbit head-drop" method.
The Rabbit Head-Drop Method for Bioassay of Curare Alkaloids
This method, described by Varney, Linegar, and Holaday in 1948, provided a standardized way to measure the muscle-relaxant effect of curare compounds.
-
Animal Preparation: A healthy rabbit was placed in a holder that allowed its head to move freely.
-
Drug Administration: A solution of the curare preparation (e.g., a solution containing a known concentration of this compound) was slowly infused intravenously, typically into a marginal ear vein.
-
Endpoint Determination: The infusion was continued until the rabbit's neck muscles relaxed to the point where it could no longer hold its head up, causing the head to "drop." This was the defined endpoint of the assay.
-
Quantification: The total amount of the substance required to produce the head-drop was recorded. By comparing the dose of a test sample to that of a standard preparation of known potency, the relative potency of the test sample could be determined.
The following diagram illustrates the workflow of the rabbit head-drop assay.
Mechanism of Action: A Competitive Antagonist
Early pharmacological studies quickly established that this compound's paralytic effects were due to a blockade of neuromuscular transmission. It was proposed, and later confirmed, that this compound acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.
This compound's structure, particularly the presence of two quaternary nitrogen atoms separated by a specific distance, allows it to bind to the acetylcholine binding sites on the nAChR without activating the receptor. This competitive inhibition prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating muscle contraction.
The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.
Conclusion
The early studies on this compound, from its initial isolation in the 1940s to its detailed pharmacological characterization in the early 1950s, represent a pivotal chapter in the history of pharmacology. The work of pioneers like Wieland, Bähr, Witkop, King, Paton, and Perry not only unveiled a molecule of extraordinary potency but also provided invaluable tools and insights into the fundamental mechanisms of synaptic transmission. The quantitative data and experimental protocols from this era, though rudimentary by today's standards, laid the essential groundwork for the development of a host of synthetic neuromuscular blocking agents that are indispensable in modern medicine. This guide serves as a testament to their foundational research and a resource for those seeking to understand the origins of this important class of drugs.
References
Methodological & Application
Application Notes and Protocols for the Use of Toxiferine in Neuromuscular Junction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Toxiferine, a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs), in neuromuscular junction (NMJ) research. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant pathways and workflows.
Introduction
This compound is a powerful tool for studying the function and pharmacology of the neuromuscular junction. As a non-depolarizing neuromuscular blocking agent, it acts by competitively inhibiting the binding of acetylcholine (ACh) to muscle-type nAChRs on the postsynaptic membrane.[1] This blockade prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and subsequent contraction.[1] Understanding the interaction of this compound with nAChRs is crucial for research into neuromuscular diseases, the development of novel muscle relaxants, and for elucidating the fundamental mechanisms of synaptic transmission.
Mechanism of Action
This compound exerts its effect at the postsynaptic membrane of the neuromuscular junction. The signaling cascade and the point of intervention by this compound are illustrated below.
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and its structurally related analogue, alcuronium. This data is essential for designing experiments and interpreting results.
| Compound | Parameter | Value | Receptor/System | Reference |
| This compound | Kᵢ (inhibition constant) | 14 nM | Muscle-type nAChR (Torpedo californica) | [2][3] |
| Alcuronium | Kᵢ (inhibition constant) | 234 nM | Muscle-type nAChR (Torpedo californica) | [2][3] |
| Alcuronium | ED₅₀ (in vivo) | 0.161 mg/kg | Human (mechanical twitch response) | [4] |
| Alcuronium | ED₉₅ (in vivo) | 0.25 mg/kg | Human (EMG) | [5] |
| Alcuronium | ED₉₅ (in vivo) | 285 µg/kg | Human (mechanical twitch response) | [6] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Radioligand Binding Assay for Muscle-Type nAChRs
This protocol determines the binding affinity (Kᵢ) of this compound for muscle-type nAChRs through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparation rich in muscle-type nAChRs (e.g., from Torpedo californica electric organ or a stable cell line expressing the receptor).
-
Radioligand: [³H]epibatidine.
-
This compound stock solution.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
25 µL of [³H]epibatidine at a final concentration near its Kₑ value.
-
25 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).
-
For total binding, add 25 µL of assay buffer instead of this compound.
-
For non-specific binding, add 25 µL of a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).
-
100 µL of the membrane preparation (adjust protein concentration for optimal signal).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
References
- 1. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response curves for alcuronium and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Toxiferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxiferine, a potent bisindole alkaloid found in plants of the Strychnos genus, is a well-known component of curare, a traditional arrow poison used by indigenous South American tribes.[1][2] Its primary mechanism of action is the competitive antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, leading to muscle paralysis.[1] This property makes this compound and its analogs of significant interest for research in neuromuscular transmission and as a lead compound for the development of novel neuromuscular blocking agents.
These application notes provide a comprehensive overview of the protocols for the isolation and purification of this compound from its natural sources. The methodologies detailed below are based on established principles of alkaloid extraction and chromatographic separation.
Data Presentation
While specific quantitative data for the isolation of this compound is sparsely reported in publicly available literature, the following table summarizes typical purity levels achieved for total and specific alkaloids from Strychnos species using various methods. This data can serve as a benchmark for the expected outcomes of the described protocols.
| Method | Target Alkaloid(s) | Purity (%) | Source |
| Acid-base extraction followed by crystallization | Total Alkaloids of Strychnos nux-vomica | 75 - 90 | [3] |
| Acid-base extraction and recrystallization | Vauqueline (a Strychnos alkaloid) | 95.3 - 99.5 | [4][5] |
| HPLC | Strychnine and Brucine | Not specified (used for quantification) | [6][7] |
| Column Chromatography (Silica Gel) | Strychnine and Brucine | Not specified (used for separation) | [8] |
Experimental Protocols
The isolation and purification of this compound from Strychnos plant material (e.g., bark, stems) is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.
Protocol 1: General Extraction of Total Alkaloids
This protocol describes a general method for the extraction of total alkaloids from Strychnos plant material using an acid-base extraction technique.[9]
Materials:
-
Dried and powdered Strychnos plant material
-
Methanol or Ethanol
-
10% Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
25% Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration and Extraction: a. Weigh the powdered plant material and place it in a large flask. b. Add a sufficient volume of methanol or ethanol to completely cover the plant material. c. Allow the mixture to macerate for 24-48 hours at room temperature with occasional stirring. d. Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent two more times to ensure complete extraction of the alkaloids. e. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in 10% HCl or H₂SO₄. The alkaloids will form water-soluble salts. b. Filter the acidic solution to remove any insoluble material. c. Transfer the acidic solution to a separatory funnel and wash with dichloromethane or chloroform to remove non-alkaloidal, lipophilic impurities. Discard the organic layer. d. Slowly add NH₄OH or NaOH solution to the aqueous layer to adjust the pH to approximately 9-10. This will precipitate the free alkaloid bases. e. Extract the aqueous layer multiple times with dichloromethane or chloroform. The free alkaloids will partition into the organic layer. f. Combine the organic extracts and wash with distilled water to remove any remaining base. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the total alkaloid extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the separation of the total alkaloid extract to isolate this compound using silica gel column chromatography.[10][11]
Materials:
-
Total alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column with a stopcock
-
Solvent system (e.g., a gradient of chloroform:methanol or ethyl acetate:methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Dragendorff's reagent for visualization
-
Fraction collection tubes
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in the initial, least polar solvent of the chosen solvent system. b. Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle and pack uniformly, with a layer of sand on top to protect the surface. d. Equilibrate the column by running the initial solvent through it until the packing is stable.
-
Sample Loading and Elution: a. Dissolve the total alkaloid extract in a minimal amount of the initial solvent. b. Carefully load the sample onto the top of the silica gel column. c. Begin elution with the initial solvent, collecting fractions in separate tubes. d. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of methanol) to elute compounds with higher polarity.
-
Fraction Analysis and Pooling: a. Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate. b. Develop the TLC plate in an appropriate solvent system. c. Visualize the spots under a UV lamp and/or by spraying with Dragendorff's reagent. Alkaloids will typically appear as orange or brown spots. d. Pool the fractions that contain the compound corresponding to the Rf value of this compound (a reference standard is required for confirmation). e. Concentrate the pooled fractions to obtain purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification
Preparative HPLC can be employed for the final purification of this compound to achieve high purity.[6][12]
Materials:
-
Partially purified this compound fraction from column chromatography
-
HPLC system with a preparative column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
UV detector
Procedure:
-
Method Development: a. Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. b. Optimize the mobile phase composition, flow rate, and gradient.
-
Preparative HPLC: a. Scale up the analytical method to a preparative scale. b. Dissolve the partially purified this compound in the mobile phase and filter through a 0.45 µm filter. c. Inject the sample onto the preparative HPLC column. d. Collect the fraction corresponding to the retention time of this compound.
-
Post-Purification: a. Remove the HPLC solvent from the collected fraction under reduced pressure. b. The purity of the final product can be assessed by analytical HPLC and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Signaling Pathway: this compound's Mechanism of Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103159774A - Extraction, separation and purification method for strychnos total alkaloid - Google Patents [patents.google.com]
- 5. kanto.com.my [kanto.com.my]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. A reverse phased high-pressure liquid chromatographic method for the estimation of a poisonous matter in Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography by silica-gel chromatobars. Prospects of its application in the field of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In Vitro Analysis of Toxiferine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toxiferine, a potent alkaloid derived from plants such as Strychnos toxifera, is a classical neuromuscular blocking agent.[1] Historically used as an arrow poison, its mechanism of action is of significant interest in pharmacology and toxicology.[1] this compound functions as a highly potent, non-depolarizing muscle relaxant by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction.[1][2][3] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor.[1] This binding prevents the opening of the ion channel, thereby inhibiting the influx of sodium ions and preventing the depolarization of the muscle cell membrane necessary for contraction.[1] The paralysis induced by this compound can be reversed by acetylcholinesterase inhibitors like neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity and functional antagonism of this compound, as well as to assess its general cytotoxicity.
Mechanism of Action: Neuromuscular Blockade
This compound exerts its effect at the neuromuscular junction. Under normal physiological conditions, the arrival of a nerve impulse at the motor nerve terminal triggers the release of acetylcholine (ACh). ACh diffuses across the synaptic cleft and binds to nAChRs on the postsynaptic muscle fiber membrane. This binding event opens the receptor's ion channel, leading to an influx of sodium ions (Na+), which depolarizes the membrane and initiates muscle contraction.
This compound, as a competitive antagonist, binds to the nAChR with high affinity but does not activate the channel.[1][3] By occupying the ACh binding sites, it prevents ACh from binding and subsequently blocks ion channel opening, leading to flaccid paralysis.[1]
References
Application Notes and Protocols: Utilizing Toxiferine for the Study of Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxiferine, a potent alkaloid isolated from Strychnos toxifera, is a classical neuromuscular blocking agent that has been instrumental in the foundational understanding of cholinergic transmission.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for researchers studying the structure, function, and pharmacology of these diverse ligand-gated ion channels.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs to investigate nAChR subtypes, particularly the muscle-type and the neuronal α7 receptor.
Nicotinic acetylcholine receptors are pentameric structures assembled from a variety of subunits (α1–α10, β1–β4, γ, δ, ε), resulting in a wide array of receptor subtypes with distinct pharmacological and physiological properties.[3][4] These receptors are broadly classified into muscle-type nAChRs, located at the neuromuscular junction, and neuronal nAChRs, which are widespread in the central and peripheral nervous systems.[5] The diversity of nAChR subtypes presents a significant challenge in developing subtype-selective therapeutic agents.[6] this compound, with its high affinity for the muscle-type nAChR, serves as a critical pharmacological tool to dissect the roles of these specific receptor populations.[5]
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound and its key analogs at different nAChR subtypes. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of this compound and Analogs at Muscle-Type nAChRs
| Compound | nAChR Subtype | Preparation | Radioligand | Ki (nM) | Reference(s) |
| This compound I | Muscle-type | Torpedo californica electric organ | [³H]epibatidine | 14 | [5][7] |
| Alcuronium | Muscle-type | Torpedo californica electric organ | [³H]epibatidine | 234 | [5][7] |
| Analogue 3b | Muscle-type | Torpedo californica electric organ | [³H]epibatidine | 75 | [5] |
| Analogue 3c | Muscle-type | Torpedo californica electric organ | [³H]epibatidine | 82 | [5] |
Table 2: Functional Antagonism (IC50) of this compound and Analogs at Neuronal α7 nAChRs
| Compound | nAChR Subtype | Cell Line | Assay | IC50 (nM) | Reference(s) |
| This compound I | human α7 | hα7-GH3 | Ca²⁺/Fluo-4 | >10,000 | [5] |
| Analogue 2a | human α7 | hα7-GH3 | Ca²⁺/Fluo-4 | 590 | [5] |
| Analogue 3a | human α7 | hα7-GH3 | Ca²⁺/Fluo-4 | 820 | [5] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the acetylcholine binding sites on nAChRs.[1] At the neuromuscular junction, this binding prevents acetylcholine-mediated depolarization of the muscle fiber, leading to muscle paralysis.[1] In neuronal systems, the blockade of nAChRs can modulate a variety of downstream signaling cascades.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction of this compound with nAChR subtypes.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane preparation expressing the nAChR subtype of interest (e.g., from Torpedo californica electric organ for muscle-type, or from cell lines expressing specific neuronal subtypes).
-
Radiolabeled ligand (e.g., [³H]epibatidine).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radiolabeled ligand (typically at or below its Kd value).
-
A range of concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This protocol is used to functionally characterize the antagonist activity of this compound at a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
Oocyte Ringers 2 (OR2) solution.
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution.
-
Two-electrode voltage clamp setup with microelectrodes (filled with 3 M KCl).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
ACh Application: Apply a concentration of ACh that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
This compound Application: Co-apply the same concentration of ACh with increasing concentrations of this compound. Allow the response to stabilize at each concentration.
-
Data Analysis: Measure the peak current amplitude in the presence of each concentration of this compound. Plot the percentage of inhibition of the ACh-evoked current against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for nAChR Antagonist Characterization
Classification of Acetylcholine Receptor Subtypes
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. Diverse toxins exhibit a common binding mode to the nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Electrophysiological Recording Techniques with Toxiferine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Toxiferine, a potent nicotinic acetylcholine receptor (nAChR) antagonist, in various electrophysiological recording techniques. The protocols detailed below are designed to assist researchers in investigating the effects of this compound on synaptic transmission and single-channel kinetics.
Introduction to this compound
This compound is a curare alkaloid known for its high affinity and potent competitive antagonism of nicotinic acetylcholine receptors (nAChRs), particularly the muscle-type nAChRs found at the neuromuscular junction.[1] It also exhibits effects on neuronal nAChR subtypes, such as the α7 nAChR. Its mechanism of action involves binding to the acetylcholine binding site on the nAChR, thereby preventing the channel from opening in response to acetylcholine. This leads to a block of synaptic transmission. It is important to note that this compound is reported to be unstable in solution, which presents a significant consideration for experimental design.[1]
Quantitative Data on this compound and its Analogs
The following table summarizes the available quantitative data for this compound and its related compounds. This information is crucial for designing experiments and determining appropriate concentration ranges.
| Compound | Receptor Target | Parameter | Value | Reference |
| This compound I | Muscle-type nAChR | K_i | 14 nM | [1] |
| This compound I analog (3c) | Neuronal α7 nAChR | IC_50 | 21 µM | |
| Alcuronium (this compound analog) | Muscle-type nAChR | K_i | 234 nM | [1] |
Signaling Pathway of this compound at the Neuromuscular Junction
This compound acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors, interrupting the normal signaling cascade that leads to muscle contraction.
Experimental Protocols
4.1. Preparation of this compound Stock Solution
Caution: this compound is a highly toxic compound. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work should be conducted in a certified fume hood.
Note on Stability: this compound is reported to be unstable in solution.[1] It is strongly recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be for a very short duration, aliquoted, and protected from light at -20°C or below. The stability of any stored solution should be empirically validated.
-
Recommended Solvent: Due to its chemical nature as a dichloride salt, this compound is expected to be soluble in aqueous solutions. For a concentrated stock, sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline) is recommended. The use of organic solvents like DMSO or ethanol should be tested for solubility and stability, and their final concentration in the experimental buffer should be kept to a minimum (typically <0.1%) to avoid off-target effects.
-
Protocol:
-
Calculate the amount of this compound dichloride needed to prepare a stock solution of a desired concentration (e.g., 1 mM).
-
In a fume hood, carefully weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of the chosen solvent (e.g., sterile water). Gentle vortexing may be required.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Use immediately or aliquot into small, single-use volumes in light-protected tubes and store at -20°C or -80°C for the shortest possible time.
-
4.2. General Electrophysiology Workflow
The following diagram illustrates a typical workflow for an electrophysiology experiment investigating the effect of this compound.
4.3. Protocol for Extracellular Recording at the Neuromuscular Junction
This protocol is designed to measure the effect of this compound on evoked end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).
-
Preparation:
-
Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-hemidiaphragm) and mount it in a recording chamber.
-
Continuously perfuse the preparation with oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) at a constant temperature (e.g., 28-32°C).
-
aCSF composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 glucose.
-
-
Recording:
-
Place a stimulating electrode on the motor nerve and a recording microelectrode (filled with 3 M KCl) into a muscle fiber near the end-plate region.
-
Baseline Recording:
-
Record spontaneous MEPPs for 5-10 minutes to establish a baseline frequency and amplitude.
-
Stimulate the nerve at a low frequency (e.g., 0.5 Hz) to evoke EPPs and record their baseline amplitude.
-
-
Application of this compound:
-
Prepare working dilutions of this compound in aCSF immediately before use. Based on its high affinity for muscle-type nAChRs (Ki = 14 nM), a concentration range of 50 nM to 500 nM should be effective for blocking EPPs. The optimal concentration should be determined empirically.
-
Switch the perfusion to the this compound-containing aCSF.
-
-
Recording the Effect:
-
Continuously record MEPPs and periodically evoke EPPs.
-
Monitor the amplitude of the EPPs until a stable block is achieved. The time to block will depend on the concentration of this compound and the perfusion rate.
-
-
Washout:
-
Switch the perfusion back to the control aCSF.
-
Due to the potent nature of this compound, washout may be slow and incomplete. Continue to perfuse with control aCSF for an extended period (e.g., 30-60 minutes or longer) while monitoring for any recovery of EPP amplitude.
-
-
-
Data Analysis:
-
Measure the amplitude and frequency of MEPPs before, during, and after this compound application.
-
Measure the amplitude of the evoked EPPs and plot the time course of the block and any subsequent recovery.
-
Calculate the percentage of block at different concentrations of this compound to generate a concentration-response curve.
-
4.4. Protocol for Whole-Cell Voltage-Clamp Recording from Cultured Cells Expressing nAChRs
This protocol is suitable for studying the effect of this compound on nAChR currents in a controlled environment, such as HEK293 cells transiently expressing specific nAChR subunits.
-
Preparation:
-
Culture cells on glass coverslips and transfect with the desired nAChR subunit cDNAs.
-
Prepare extracellular (bath) and intracellular (pipette) solutions.
-
Extracellular solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.3 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.3 with KOH.
-
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Baseline Recording:
-
Apply a brief pulse of a nAChR agonist (e.g., 100 µM acetylcholine) using a fast perfusion system to evoke an inward current. Repeat several times to obtain a stable baseline response.
-
-
Application of this compound:
-
Prepare working dilutions of this compound in the extracellular solution. For neuronal nAChRs, a higher concentration range (e.g., 1-50 µM) may be necessary.
-
Pre-incubate the cell with the this compound solution for a set period (e.g., 1-2 minutes) or co-apply it with the agonist.
-
-
Recording the Effect:
-
Apply the agonist in the presence of this compound and record the resulting current.
-
To construct a concentration-response curve, apply different concentrations of this compound.
-
-
Washout:
-
Perfuse the cell with the control extracellular solution to wash out the this compound. Monitor for recovery of the agonist-evoked current.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition and plot it against the this compound concentration.
-
Fit the data with the Hill equation to determine the IC₅₀ value.
-
4.5. Protocol for Single-Channel Patch-Clamp Recording
This advanced technique allows for the direct observation of this compound's effect on the gating of individual nAChR channels.
-
Preparation:
-
Use cell-attached or outside-out patch configurations on cells expressing nAChRs.
-
The pipette solution should contain a low concentration of a nAChR agonist (e.g., 1-10 µM acetylcholine) to elicit channel openings. The bath solution is the standard extracellular solution.
-
-
Recording:
-
Establish a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Baseline Recording:
-
Record single-channel currents at a fixed holding potential (e.g., -70 mV) to determine the unitary conductance and open probability in the absence of this compound.
-
-
Application of this compound:
-
For an outside-out patch, perfuse the patch with an extracellular solution containing the desired concentration of this compound.
-
-
Recording the Effect:
-
Record single-channel activity in the presence of this compound. As a competitive antagonist, this compound is expected to decrease the frequency of channel openings without affecting the single-channel conductance or mean open time.
-
-
Washout:
-
Perfuse the patch with control extracellular solution and monitor for the return of single-channel activity.
-
-
-
Data Analysis:
-
Generate all-points histograms to determine the unitary current amplitude.
-
Perform open and closed time analysis to determine the mean open time and the frequency of opening events.
-
Compare these parameters before and after the application of this compound.
-
Data Interpretation and Troubleshooting
-
Competitive Antagonism: The hallmark of competitive antagonism by this compound is a rightward shift in the agonist concentration-response curve with no change in the maximal response. In single-channel recordings, this manifests as a decrease in the frequency of channel opening events without a change in the single-channel conductance.
-
Slow Washout: Due to its high affinity, the effects of this compound may be very slow to reverse. Incomplete washout is a common observation for potent antagonists and should be considered when planning experiments.
-
Solution Instability: If you observe a decrease in the effectiveness of your this compound solution over time, this is likely due to its instability. Always use freshly prepared solutions.
-
Non-specific Binding: At very high concentrations, this compound may exhibit non-specific effects. It is crucial to use the lowest effective concentration to ensure the observed effects are specific to nAChR antagonism.
By following these detailed protocols and considering the unique properties of this compound, researchers can effectively utilize this potent antagonist as a valuable tool in the electrophysiological investigation of nicotinic acetylcholine receptors.
References
Application Notes and Protocols: Fluorescently Labeling Toxiferine for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxiferine, a potent bisindole alkaloid from Strychnos toxifera, is a high-affinity antagonist of the nicotinic acetylcholine receptor (nAChR), making it a valuable tool for studying the neuromuscular junction.[1][2] Its high potency and specificity for muscle-type nAChRs have made it a subject of interest in neuroscience and pharmacology.[3][4][5] Fluorescently labeling this compound allows for the direct visualization of its binding to nAChRs, enabling a deeper understanding of receptor distribution, trafficking, and dynamics in living cells and tissues.
These application notes provide a detailed protocol for the fluorescent labeling of a this compound analog containing a reactive primary amine, enabling its conjugation to a fluorescent dye. The protocol covers the labeling reaction, purification of the conjugate, and characterization of the final product. Additionally, hypothetical data and relevant signaling pathways are presented to guide researchers in their experimental design and data interpretation.
Overview of the Labeling Strategy
The native structure of this compound does not possess a readily available functional group for direct conjugation with common fluorescent dyes.[1] Therefore, this protocol utilizes a synthetic analog of this compound that has been functionalized with a primary amine, a common reactive group for bioconjugation.[6][7][8] This amine-functionalized this compound can then be covalently labeled with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester-functionalized dye.[9][10]
Experimental Protocols
Materials and Reagents
-
Amine-functionalized this compound analog
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy™3 NHS Ester)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25, or a specialized dye removal column)[11]
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
-
Mass spectrometer
Protocol for Fluorescent Labeling of Amine-Functionalized this compound
This protocol describes the covalent attachment of an NHS-ester functionalized fluorescent dye to an amine-containing this compound analog.
-
Preparation of Reagents:
-
Dissolve the amine-functionalized this compound analog in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.
-
Prepare the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-functionalized this compound solution with a 1.2 to 2-fold molar excess of the dissolved fluorescent dye.
-
Add triethylamine or DIPEA to the reaction mixture to a final concentration of 10-20 mM to act as a catalyst.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
The progress of the reaction can be monitored by TLC.
-
-
Purification of the Fluorescently Labeled this compound:
-
Following the incubation, the unreacted dye and other byproducts must be removed. This can be achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) or a specialized dye removal resin.[11]
-
Alternatively, preparative HPLC can be used for purification, offering higher resolution.
-
Collect the fractions containing the fluorescently labeled this compound conjugate. The desired product will be fluorescent and will have a different retention time compared to the free dye.
-
-
Characterization of the Labeled Product:
-
Spectroscopic Analysis: Measure the absorbance spectrum of the purified conjugate to determine the degree of labeling (DOL). The DOL can be calculated from the absorbance of the dye at its maximum absorption wavelength and the absorbance of this compound (if it has a distinct UV absorption peak).
-
Mass Spectrometry: Confirm the successful conjugation and determine the exact molecular weight of the fluorescently labeled this compound using mass spectrometry.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC with both UV and fluorescence detection.
-
Data Presentation
The following table summarizes hypothetical data from a successful labeling experiment and subsequent binding affinity analysis.
| Parameter | Value | Method of Determination |
| Labeling Efficiency | ||
| Degree of Labeling (DOL) | 0.9 - 1.1 moles of dye/mole of this compound | UV-Vis Spectroscopy |
| Purity of Conjugate | >95% | Analytical HPLC with Fluorescence Detection |
| Binding Affinity | ||
| Ki (muscle-type nAChR) | 85 nM | Radioligand Binding Assay (e.g., with [3H]epibatidine) |
| IC50 (α7 nAChR) | 25 µM | Functional Assay (e.g., calcium imaging) |
Visualizations
Experimental Workflow
Caption: Workflow for fluorescently labeling amine-functionalized this compound.
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: this compound competitively inhibits acetylcholine at the nAChR.
Conclusion
The ability to fluorescently label this compound opens up new avenues for investigating the function and dysfunction of the neuromuscular junction. The protocols and data presented here provide a framework for researchers to produce and characterize their own fluorescent this compound probes. These tools will be invaluable for high-resolution imaging studies aimed at understanding the molecular mechanisms underlying neuromuscular transmission and related pathologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. philadelphia.edu.jo [philadelphia.edu.jo]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Small Molecule Drug Conjugation - Bio-Synthesis, Inc. [biosyn.com]
- 8. susupport.com [susupport.com]
- 9. Amine (NHS)-Reactive fluorescent dyes / fluorophores | Hello Bio [hellobio.com]
- 10. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Fluorescent Probes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Safe Handling and Disposal of Toxiferine
General Information
Toxiferine is a highly potent, naturally occurring alkaloid and a powerful neuromuscular blocking agent.[1][2] It acts as a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction.[3] Historically, it has been used as an arrow poison.[1] Due to its extreme toxicity, all handling and disposal procedures must be conducted with the utmost care and adherence to stringent safety protocols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₆N₄O₂²⁺ | [1][3] |
| Molar Mass | 614.834 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
Hazard Identification and Classification
This compound is one of the most toxic plant alkaloids known.[1] Ingestion is not the primary route of exposure as it is poorly absorbed orally; however, parenteral exposure (e.g., through injection, absorption through broken skin, or inhalation of aerosols) is extremely dangerous and can be fatal.[1] The primary toxic effect is paralysis of skeletal muscles, including the respiratory muscles, which can lead to death by asphyxiation.[1]
Table 2: GHS Hazard Classification (Assumed)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |
| Specific Target Organ Toxicity | Category 1 | H370: Causes damage to organs (nervous system) |
Note: This classification is assumed based on the known high toxicity of this compound and is not from a formal regulatory source.
Safe Handling Procedures
Due to its high toxicity, this compound should only be handled in a designated area by trained personnel who are fully aware of the risks and emergency procedures.
3.1 Engineering Controls
-
Work with this compound must be conducted in a certified chemical fume hood or a glove box.
-
The work area should be maintained under negative pressure.
-
Use of a powder-free handling enclosure is recommended for weighing and aliquoting solid material to prevent aerosolization.
3.2 Personal Protective Equipment (PPE)
-
Gloves: Double gloving with nitrile gloves is required. Check for perforations before and during use.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A disposable, solid-front, back-tying lab coat is required.
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid form or creating solutions.
Table 3: Summary of Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Powder-free, checked for integrity |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 compliant |
| Body | Disposable Lab Coat | Solid-front, back-tying |
| Respiratory | NIOSH-approved Respirator | With appropriate cartridges |
3.3 Experimental Protocols for Safe Handling
3.3.1 Protocol for Weighing Solid this compound
-
Don all required PPE as specified in Table 3.
-
Perform all weighing operations within a certified chemical fume hood or a powder-free enclosure.
-
Use a dedicated set of weighing tools (spatula, weighing paper).
-
Carefully transfer the desired amount of this compound to a tared container.
-
After weighing, decontaminate all surfaces and tools with a 10% bleach solution, followed by a 70% ethanol rinse.
-
Dispose of all contaminated disposables as hazardous waste.
3.3.2 Protocol for Preparing a this compound Stock Solution
-
Don all required PPE as specified in Table 3.
-
Conduct the entire procedure within a certified chemical fume hood.
-
Add the weighed solid this compound to a suitable container.
-
Slowly add the solvent to the solid, avoiding splashing.
-
Cap the container securely and mix by gentle inversion or with a magnetic stirrer at a low speed to prevent aerosol formation.
-
Clearly label the stock solution with the compound name, concentration, date, and appropriate hazard warnings.
Emergency Procedures
4.1 In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
4.2 In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
4.3 In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration, if trained to do so.
-
Seek immediate medical attention.
4.4 In Case of Accidental Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
4.5 Spill Response:
-
Evacuate the area immediately.
-
Alert others and the institutional EHS department.
-
Do not attempt to clean up the spill unless you are trained and equipped to do so.
-
For a small spill, if trained, cover with an absorbent material, and then decontaminate the area with a 10% bleach solution. Collect all cleanup materials in a sealed container for hazardous waste disposal.
Disposal Procedures
All waste contaminated with this compound must be treated as acutely toxic hazardous waste.
5.1 Decontamination of Equipment and Surfaces:
-
All non-disposable equipment and surfaces should be decontaminated with a 10% bleach solution, followed by a rinse with 70% ethanol.
5.2 Waste Disposal Protocol:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.
-
Sharps Waste: All contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.
-
Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.[5][6]
Visualization of Safe Handling and Disposal Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Application Notes and Protocols for Studying Toxiferine-Induced Paralysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxiferine is a potent bisindole alkaloid derived from plants of the Strychnos genus, historically used as an arrow poison.[1] It is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction (NMJ).[1][2][3] Its high affinity and specificity for the muscle-type nAChR make it a valuable tool for studying the mechanisms of neuromuscular transmission and for the preclinical evaluation of potential therapies for neuromuscular disorders. These application notes provide an overview of the experimental models and protocols for investigating this compound-induced paralysis.
Mechanism of Action
This compound competitively binds to the α1 subunits of the muscle-type nAChR, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1][3] This blockade of nAChRs inhibits the influx of sodium ions into the muscle cell, thereby preventing depolarization of the postsynaptic membrane and subsequent muscle contraction, leading to flaccid paralysis.[1]
Quantitative Data
The following table summarizes the quantitative data for this compound and its analogues from various in vitro assays. This data is crucial for designing experiments and understanding the potency of the compound.
| Compound | Assay Type | Receptor/Tissue | Parameter | Value | Reference |
| This compound I | Radioligand Binding | Muscle-type nAChR (Torpedo californica) | Kᵢ | 14 nM | [4][5] |
| This compound I | Functional Assay (Ca²⁺/Fluo-4) | Human α7 nAChR | IC₅₀ | 9500 nM | [1] |
| Alcuronium (this compound analogue) | Radioligand Binding | Muscle-type nAChR (Torpedo californica) | Kᵢ | 234 nM | [5] |
| Analogue 3b (nonhydroxylated) | Radioligand Binding | Muscle-type nAChR (Torpedo californica) | Kᵢ | 75 nM | [4] |
| Analogue 3c (nonhydroxylated) | Radioligand Binding | Muscle-type nAChR (Torpedo californica) | Kᵢ | 82 nM | [4] |
| Analogue 2b (N-allyl) | Allosteric Binding Assay | Muscarinic M₂ Receptor | EC₀.₅,diss | 12 nM | [2][4] |
| Analogue 3b (N-allyl) | Allosteric Binding Assay | Muscarinic M₂ Receptor | EC₀.₅,diss | 36 nM | [2][4] |
Experimental Models & Protocols
A multi-faceted approach employing in vivo, in vitro, and in silico models is recommended for a comprehensive study of this compound-induced paralysis.
In Vivo Models
Animal models are indispensable for studying the systemic effects of this compound, including the onset, duration, and recovery from paralysis, as well as for evaluating potential reversal agents.
a. Rodent Models (Mouse or Rat)
Rodents are the most common in vivo models for initial screening and characterization of neuromuscular blocking agents due to their well-characterized physiology and ease of handling.
Protocol: Induction and Assessment of Paralysis in Mice
Materials:
-
This compound solution (sterile, appropriate vehicle, e.g., saline)
-
Male or female mice (e.g., C57BL/6), 8-12 weeks old
-
Anesthetic (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Grip strength meter
-
Rotarod apparatus
-
Syringes and needles for administration
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Anesthetize the mouse using isoflurane. Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Baseline Measurements: Before administering this compound, perform baseline assessments of muscle strength and motor coordination.
-
This compound Administration: Administer this compound via an appropriate route, typically intravenous (IV) for rapid onset or intraperitoneal (IP) for a slower onset. Doses should be determined from dose-response studies, starting with low, sub-paralytic doses to establish a safe and effective range.
-
Monitoring Paralysis: Continuously monitor the mouse for signs of paralysis, including loss of righting reflex, decreased respiratory rate, and muscle flaccidity.
-
Post-Administration Assessment: At predetermined time points, repeat the grip strength and rotarod tests to quantify the degree of paralysis and recovery.
-
Reversal Studies (Optional): To test potential reversal agents, administer the antagonist (e.g., neostigmine) after the onset of paralysis and monitor the reversal of paralytic effects using the same assessment methods.[1]
-
Euthanasia: At the end of the experiment, humanely euthanize the animal according to approved institutional protocols.
b. Zebrafish Larvae Model
Zebrafish larvae offer a high-throughput in vivo platform for screening compounds that modulate neuromuscular function due to their rapid development, optical transparency, and permeability to small molecules.[7][8][9][10][11]
Protocol: High-Throughput Screening in Zebrafish Larvae
Materials:
-
Wild-type zebrafish larvae (5-7 days post-fertilization)
-
This compound stock solution
-
96-well plates
-
Automated imaging system or high-speed video camera
-
Analysis software for tracking larval movement
Procedure:
-
Assay Preparation: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Behavioral Analysis: After a defined incubation period, assess the motor activity of the larvae. This can be done by measuring spontaneous tail flicks or by evoking a startle response with a light or sound stimulus and quantifying the subsequent movement.
-
Data Analysis: Analyze the movement data to determine the concentration-dependent effects of this compound on larval motility.
In Vitro Models
In vitro models of the neuromuscular junction allow for detailed mechanistic studies in a controlled environment, free from systemic physiological effects.
a. Neuron-Muscle Co-cultures
Co-culturing primary or stem cell-derived motor neurons with myotubes allows for the formation of functional neuromuscular junctions in a dish.[12]
Protocol: Assessing Neuromuscular Transmission in a Co-culture System
Materials:
-
Primary or iPSC-derived motor neurons
-
Myoblasts (e.g., C2C12 cell line)
-
Co-culture medium
-
Multi-electrode array (MEA) system or fluorescence microscope with calcium imaging capabilities
-
This compound solution
Procedure:
-
Co-culture Establishment: Plate myoblasts and allow them to differentiate into myotubes. Subsequently, seed motor neurons onto the myotube layer. Allow sufficient time for the formation of neuromuscular junctions.
-
Functional Assessment:
-
MEA: Record spontaneous and evoked electrical activity from both neurons and muscle cells. Stimulation of motor neurons should elicit corresponding muscle contractions.
-
Calcium Imaging: Load the cells with a calcium indicator (e.g., Fluo-4 AM). Stimulation of motor neurons will trigger calcium transients in the innervated myotubes.
-
-
This compound Application: Add this compound to the culture medium at various concentrations.
-
Data Acquisition and Analysis: Record the changes in electrical activity or calcium transients following this compound application to determine its effect on neuromuscular transmission.
b. NMJ-on-a-Chip
Microfluidic devices provide a more physiologically relevant 3D environment for NMJ formation and allow for the compartmentalization of neuronal and muscle cells.[13]
Protocol: Utilizing an NMJ-on-a-Chip Device
Materials:
-
Commercially available NMJ-on-a-chip device (e.g., OMEGA-NMJ)[13]
-
Motor neurons and myoblasts
-
Extracellular matrix hydrogel
-
This compound solution
Procedure:
-
Device Seeding: Seed myoblasts suspended in an extracellular matrix hydrogel into the muscle chamber of the device. Seed motor neurons in the neuronal chamber. The microchannels connecting the chambers allow axons to grow and innervate the muscle tissue.
-
NMJ Formation: Culture the device for a sufficient period to allow for robust NMJ formation.
-
This compound Treatment: Introduce this compound into the culture medium.
-
Analysis: Assess neuromuscular function using integrated electrodes for electrophysiological recordings or high-resolution imaging to visualize muscle contractions and axonal integrity.
In Silico Models
Computational models provide valuable insights into the molecular interactions between this compound and the nAChR, complementing experimental data.
a. Molecular Docking
Molecular docking simulations can predict the binding pose of this compound within the nAChR binding pocket.
Protocol: Molecular Docking of this compound to nAChR
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for nAChR structures
Procedure:
-
Structure Preparation: Obtain a 3D structure of the muscle-type nAChR from the PDB. Prepare the protein structure by adding hydrogens, assigning charges, and minimizing energy. Prepare the 3D structure of this compound.
-
Docking Simulation: Define the binding site on the nAChR and perform docking calculations to predict the most favorable binding poses of this compound.
-
Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.
b. Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of the this compound-nAChR complex over time.
Protocol: MD Simulation of the this compound-nAChR Complex
Software:
-
MD simulation packages (e.g., GROMACS, AMBER)
-
The docked complex from the molecular docking protocol
Procedure:
-
System Setup: Place the this compound-nAChR complex in a simulated physiological environment (water, ions).
-
Simulation: Run the MD simulation for a sufficient duration (nanoseconds to microseconds) to observe the stability and dynamics of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to understand the conformational changes in the receptor upon this compound binding and the stability of the ligand-receptor interactions.
Visualizations
Signaling Pathway
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Experimental Workflow
Caption: Integrated workflow for studying this compound-induced paralysis.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Age-Dependent Regulation of Acetylcholine Release at the Neuromuscular Junction Mediated by GABA [mdpi.com]
- 4. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Muscle weakness and impaired motor coordination in hyperpolarization-activated cyclic nucleotide-gated potassium channel 1-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Nicotinic acetylcholine receptor in skeletal muscle - MedCrave online [medcraveonline.com]
- 9. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of the paralysis produced by botulinum toxin in the rat. The effects of tetraethylammonium, guanidine and 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects in the mouse of nerve crush and regneration on the innervation of skeletal muscles paralysed by Clostridium botulinum toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural mechanism of muscle nicotinic receptor desensitization and block by curare - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.unipd.it [research.unipd.it]
Troubleshooting & Optimization
How to overcome Toxiferine instability in solution?
Welcome to the Toxiferine Stability Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a potent, complex plant alkaloid known for its activity as a neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2] However, a significant challenge in its experimental use is its inherent instability in aqueous solutions, which has historically limited its application in clinical settings.[1] This instability can lead to a rapid loss of potency, the formation of degradation products, and consequently, a lack of reproducibility in experimental results.
Q2: What are the primary factors that contribute to the degradation of this compound in solution?
A2: The stability of this compound, like many complex alkaloids, is influenced by several environmental and chemical factors.[3] The most critical factors include:
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pH: The pH of the solution can catalyze hydrolytic degradation pathways.[3][4]
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Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[3][5][6]
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Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation, leading to the cleavage of chemical bonds within the molecule.[3][4][6]
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Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation of the alkaloid structure.[3][4]
Q3: How can I improve the solubility and stability of this compound in my experimental buffer or cell culture medium?
A3: Several strategies can be employed to enhance both the solubility and stability of this compound. A common and effective approach is the use of pharmaceutical excipients. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with the this compound molecule. This encapsulation increases its aqueous solubility and provides a protective barrier against degradative factors.[4] Additionally, preparing a concentrated stock solution in an appropriate organic solvent like DMSO before diluting into your aqueous medium can aid in initial dissolution.[4]
Q4: Are there any specific additives, such as antioxidants, that can help stabilize this compound solutions?
A4: Yes, the addition of antioxidants can be beneficial. Since oxidative degradation is a potential pathway for instability, incorporating antioxidants can help mitigate this process.[4] Alkaloids as a class of compounds have been studied for their antioxidant properties, suggesting their susceptibility to oxidation.[7][8][9][10] Common antioxidants used in pharmaceutical preparations that could be tested include ascorbic acid or butylated hydroxytoluene (BHT), though their compatibility and effectiveness with this compound would need to be empirically determined for your specific application.
Q5: What are the recommended procedures for preparing a stock solution of this compound?
A5: It is highly recommended to first prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh if possible, stored in small aliquots at -80°C, and protected from light. When preparing your final working solution, the DMSO stock should be diluted dropwise into the vigorously stirring aqueous buffer to prevent precipitation.[4]
Troubleshooting Guide: this compound Solution Instability
This guide will help you identify and resolve common issues related to the instability of this compound in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over a short period (hours to days). | Rapid degradation of this compound. | 1. Verify Storage: Ensure the solution is stored at the correct temperature (2-8°C for short-term, -80°C for long-term) and protected from light.[4][11] 2. Control pH: Use a buffered saline solution (e.g., PBS) at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) to minimize hydrolysis.[4] 3. Use Stabilizers: Incorporate a stabilizing agent like HPβCD into your aqueous buffer before adding the this compound stock.[4] |
| Precipitate forms when diluting the stock solution into an aqueous buffer. | Poor aqueous solubility or "salting out." | 1. Optimize Dilution: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring to ensure rapid dispersal. 2. Lower Final Concentration: The final concentration may be too high for the aqueous system. Try a lower concentration. 3. Increase Solubilizer: Increase the concentration of the solubilizing agent (e.g., HPβCD) in the aqueous buffer. |
| Inconsistent results between experimental replicates. | Inconsistent concentration of active this compound due to ongoing degradation. | 1. Prepare Fresh Solutions: Prepare working solutions fresh from a frozen stock immediately before each experiment. 2. Minimize Oxygen Exposure: Use de-gassed buffers for preparation and consider flushing aliquots with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[4] 3. Standardize Handling: Ensure all solutions are handled consistently with minimal exposure to light and elevated temperatures. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound instability.
Experimental Protocols
Protocol: Preparation of a Stabilized this compound Working Solution
This protocol describes the preparation of a 1 mM stabilized this compound solution using Hydroxypropyl-β-cyclodextrin (HPβCD) as a stabilizing agent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, de-gassed phosphate-buffered saline (PBS), pH 6.5
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare HPβCD Solution:
-
Weigh out the appropriate amount of HPβCD to make a 20 mM solution in your de-gassed PBS (pH 6.5).
-
Vortex thoroughly until the HPβCD is completely dissolved.
-
-
Prepare Concentrated this compound Stock:
-
In a low-light environment, weigh out 6.15 mg of this compound powder.
-
Dissolve the powder in 1 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex until the this compound is fully dissolved. This is your concentrated stock.
-
-
Form the Inclusion Complex:
-
Slowly add 1 mL of the 10 mM this compound stock solution dropwise to 9 mL of the 20 mM HPβCD solution while continuously vortexing.
-
This creates a 1:2 molar ratio of this compound to HPβCD and results in a 1 mM stabilized this compound solution.
-
-
Incubation and Storage:
-
Incubate the mixture for 1 hour at room temperature, protected from light, to ensure efficient complex formation.
-
For immediate use, keep the solution at 2-8°C, protected from light.
-
For long-term storage, create small-volume aliquots in amber tubes, flush with nitrogen gas if possible, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pipelinemedical.com [pipelinemedical.com]
Troubleshooting unexpected results in Toxiferine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toxiferine.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Question: Why am I seeing inconsistent IC50 values for this compound in my cell-based assays?
Answer:
Variability in IC50 values for this compound can arise from several factors. Here are some common causes and troubleshooting steps:
-
Compound Stability: this compound is known to be unstable in solution.[1] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. It is advisable to conduct stability tests in your specific physiological buffer and cell culture media to understand its degradation kinetics.
-
Cell Line Differences: Different cell lines express varying levels and subtypes of nicotinic acetylcholine receptors (nAChRs), which can affect their sensitivity to this compound.[2][3] Ensure you are using a consistent cell line and passage number for all related experiments. Consider characterizing the nAChR subtype expression in your cell model.
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Experimental Conditions: Factors such as incubation time, cell density, and media composition can all influence the apparent IC50 value.[4][5][6] Standardize these parameters across all experiments to ensure reproducibility.
-
Assay-Specific Interference: Some assay reagents can interact with test compounds. For example, in assays measuring cellular metabolism, the compound itself might affect the readout independently of its effect on the target.[4] Run appropriate controls, such as testing this compound in a cell-free assay system, to rule out direct interference.
Question: My results suggest off-target effects. How can I investigate this?
Answer:
While this compound is a potent antagonist of muscle-type nAChRs, it can interact with other receptors.[2][7] Here’s how to approach investigating potential off-target effects:
-
Literature Review: Research known off-target interactions of this compound and related curare alkaloids. For instance, this compound has been shown to bind to muscarinic M2 receptors and neuronal α7 nAChRs.[2][7]
-
Counter-Screening: Test this compound against a panel of receptors, especially other neurotransmitter receptors, to identify potential off-target binding.
-
Use of Selective Antagonists: In your functional assays, use selective antagonists for suspected off-target receptors to see if they can block the unexpected effects observed with this compound.
-
Control Experiments: Use cell lines that do not express the primary target (muscle-type nAChRs) but may express potential off-target receptors to isolate and study these effects.
Question: I am observing higher-than-expected cell death in my cultures treated with this compound. What could be the cause?
Answer:
Unexpected cytotoxicity can be a concern. Consider the following possibilities:
-
High Concentrations: Even for in vitro studies, excessively high concentrations of this compound can lead to non-specific cytotoxicity. Determine the optimal concentration range through a dose-response curve for cytotoxicity using an appropriate assay (e.g., LDH release or live/dead cell staining).
-
Compound Degradation: As this compound degrades, its breakdown products could potentially be more toxic than the parent compound. The lack of known metabolic pathways for this compound suggests it is not easily broken down in the liver, but chemical instability in solution is a key concern.[1]
-
Contamination: Rule out contamination of your this compound stock solution or cell cultures, which could be contributing to cell death.
-
Off-Target Effects: Binding to other essential receptors could trigger cytotoxic pathways.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and subsequently inhibits the influx of sodium ions, leading to a failure of muscle cell depolarization and contraction.[1]
What are the known binding affinities of this compound?
This compound is a potent antagonist of muscle-type nAChRs. Studies have reported a high affinity for this receptor, with a Ki (inhibition constant) of 14 nM .[2][7] It has also been shown to interact with other receptors, albeit with different affinities.
Is this compound stable in solution?
No, this compound is known to be unstable in solution, which has limited its clinical use.[1] It is crucial to prepare fresh solutions for each experiment to ensure accurate and reproducible results. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the compound in a dry, solid form at low temperatures.
What are the potential off-target effects of this compound?
This compound has been demonstrated to have binding affinity for muscarinic M2 receptors and neuronal α7 nAChRs.[2][7] Researchers should be aware of these potential off-target interactions when interpreting experimental data.
Data Presentation
Table 1: Binding Affinities of this compound and its Analogues
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound I | Muscle-type nAChR | 14 nM | [2][7] |
| Alcuronium | Muscle-type nAChR | 234 nM | [7] |
| Analogue 3b | Muscle-type nAChR | 75 nM | [7] |
| Analogue 3c | Muscle-type nAChR | 82 nM | [7] |
Table 2: Off-Target Binding of this compound and its Analogues
| Compound | Off-Target Receptor | Effect | Potency (IC50 / EC0.5,diss) | Reference |
| This compound I | Neuronal α7 nAChR | Antagonist | >10 µM | [2] |
| This compound I | Muscarinic M2 Receptor | Allosteric Modulator | ~300-400 nM | [7] |
| Analogue 2b | Muscarinic M2 Receptor | Allosteric Modulator | 12 nM | [7] |
| Analogue 3b | Muscarinic M2 Receptor | Allosteric Modulator | 36 nM | [7] |
| Analogue 2c | Muscarinic M2 Receptor | Allosteric Modulator | 32 nM | [7] |
| Analogue 3c | Muscarinic M2 Receptor | Allosteric Modulator | 49 nM | [7] |
Experimental Protocols
1. Protocol for Assessing nAChR Antagonism using Calcium Imaging (Fluo-4 Assay)
This protocol is adapted from studies on nAChR antagonists and is suitable for characterizing the inhibitory effect of this compound.
-
Cell Culture: Plate cells expressing the nAChR of interest (e.g., a muscle cell line or a cell line recombinantly expressing the receptor) onto black, clear-bottom 96-well plates.
-
Dye Loading:
-
Wash cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Load cells with a calcium indicator dye, such as Fluo-4 AM, in the presence of a mild detergent like Pluronic F-127 to aid in dye solubilization.
-
Incubate at 37°C for approximately 30-60 minutes.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add buffer containing various concentrations of this compound (and controls) to the wells.
-
Incubate for a predetermined time to allow for compound binding.
-
-
Agonist Stimulation and Data Acquisition:
-
Use a fluorescence microplate reader to measure the baseline fluorescence.
-
Add a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a robust response (e.g., EC80-EC90).
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone (positive control).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Protocol for In Vitro Neuromuscular Junction Blockade Assay
This protocol provides a framework for assessing the functional blockade of neuromuscular transmission by this compound.
-
Preparation: Use an in vitro model of the neuromuscular junction, such as a co-culture of primary motor neurons and muscle cells, or an isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rodent).
-
Experimental Setup:
-
Mount the preparation in a chamber with physiological saline and maintain at a physiological temperature.
-
Use stimulating electrodes to deliver electrical impulses to the motor nerve and recording electrodes to measure the resulting muscle contraction (e.g., via a force transducer).
-
-
Baseline Recording:
-
Stimulate the nerve at a set frequency and record the baseline muscle twitch tension.
-
-
This compound Application:
-
Add this compound to the bath at various concentrations, allowing for an equilibration period at each concentration.
-
Continue to stimulate the nerve and record the muscle response.
-
-
Data Analysis:
-
Measure the reduction in twitch tension at each concentration of this compound.
-
Express the response as a percentage of the baseline contraction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the concentration that produces a 50% reduction in muscle contraction (IC50).
-
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Toxiferine Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Toxiferine for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a potent, non-depolarizing neuromuscular-blocking agent.[1] Its primary mechanism of action is as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[2] By binding to these receptors, this compound prevents the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor's ion channel. This blockage inhibits the influx of cations (primarily Na⁺ and Ca²⁺), preventing depolarization of the cell membrane and subsequent downstream signaling.[2]
Q2: Which nAChR subtypes does this compound target?
A2: this compound exhibits a high affinity for the muscle-type nAChR. It also shows activity at various neuronal nAChR subtypes, though its potency can vary. For instance, it has been shown to have a lower antagonistic effect at the α7 nAChR subtype compared to some of its semisynthetic analogues.[3]
Q3: What are suitable cell lines for in vitro studies with this compound?
A3: The choice of cell line depends on the research question and the nAChR subtype of interest.
-
Recombinant Expression: For studying specific nAChR subtypes in a controlled environment, cell lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for stable or transient transfection with the desired nAChR subunits (e.g., α4β2, α7).
-
Endogenous Expression: For studying endogenously expressed nAChRs, neuronal cell lines are suitable. Examples include the SH-SY5Y human neuroblastoma cell line, which expresses various nAChR subtypes, or PC-12 cells, which can be differentiated to a neuronal phenotype.[4]
Q4: What are the key in vitro assays for characterizing this compound's activity?
A4: Two main types of assays are crucial for characterizing this compound's antagonist properties:
-
Receptor Binding Assays: These assays determine the binding affinity (Ki) of this compound to the nAChR. Radioligand binding assays are a common and robust method for this purpose.[5]
-
Functional Assays: These assays measure the ability of this compound to inhibit the function of the nAChR in response to an agonist. Common functional assays include calcium influx assays using fluorescent indicators like Fluo-4 and electrophysiological measurements.[6]
Data Presentation
Table 1: Pharmacological Properties of this compound and Related Compounds
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| This compound I | Muscle-type nAChR | Binding (Ki) | Ki | 14 | [3] |
| α7 nAChR | Functional (IC50) | IC50 | >10,000 | [3] | |
| d-tubocurarine | Muscle-type nAChR | Functional (IC50) | IC50 | ~2000 | [7] |
| Alcuronium | Muscle-type nAChR | Binding (Ki) | Ki | 234 |
Table 2: Estimated Cytotoxicity of Related Neuromuscular Blocking Agents
| Compound | Cell Line/System | Parameter | Concentration | Observation | Reference |
| d-tubocurarine | Rat Hippocampus (in vivo injection) | Neurotoxicity | 1 µg | Selective damage to dentate granule cells | [8] |
| d-tubocurarine | Frog Sciatic Nerve-Sartorius Muscle | Functional Inhibition | 1-2 µM | Depression of endplate current amplitude | [9] |
Troubleshooting Guides
Issue 1: No or Low Antagonist Effect Observed
Q: I am not seeing any inhibition of the agonist-induced response with this compound. What could be the issue?
A: This can be due to several factors related to concentration, assay conditions, or cell health.
-
This compound Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response curve to determine the IC50 value for your specific experimental setup. As a starting point, consider using a concentration range around the known Ki or IC50 values for the target receptor (see Table 1).
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor might be too high, requiring a higher concentration of this compound to see a competitive effect. It is recommended to use an agonist concentration that elicits approximately 80% of the maximal response (EC80) to provide a sufficient window for observing inhibition.[6][10]
-
Incubation Time: The pre-incubation time of this compound with the cells before adding the agonist may be insufficient. Optimize this incubation time to allow for adequate receptor binding. A typical pre-incubation time for antagonists is 15-30 minutes.[4]
-
Cell Health and Receptor Expression: Ensure that the cells are healthy and within a low passage number range, as receptor expression levels can change with excessive passaging.[4] Verify the expression of the target nAChR subtype in your cell line.
Issue 2: High Cell Death Observed
Q: I am observing significant cell death in my cultures treated with this compound. How can I differentiate between cytotoxicity and the intended pharmacological effect?
A: It is essential to determine if the observed cell death is due to non-specific toxicity or an intended apoptotic pathway linked to nAChR antagonism.
-
Perform a Cytotoxicity Assay: Conduct a cell viability assay, such as the MTT or LDH assay, to determine the cytotoxic concentration 50% (CC50) of this compound for your specific cell line. This will help you identify a concentration range that effectively blocks the receptor without causing general cell death.
-
Concentration Range: If the concentrations at which you observe the antagonist effect are significantly lower than the CC50, the effect is likely receptor-mediated. If the concentrations overlap, you may be observing a combination of pharmacological and cytotoxic effects.
-
Positive Control for Cytotoxicity: Include a positive control for cytotoxicity in your viability assay to ensure the assay is working correctly.
-
Structural Analogues: As a reference, d-tubocurarine, a related compound, has been shown to have neurotoxic effects at micromolar concentrations when directly injected into the brain.[8]
Issue 3: High Background in Radioligand Binding Assay
Q: My radioligand binding assay is showing a high background signal, making it difficult to determine specific binding. What can I do?
A: High background in filtration-based binding assays is a common issue that can often be resolved by optimizing several steps in the protocol.
-
Non-Specific Binding: Ensure you are using an appropriate concentration of an unlabeled ligand to determine non-specific binding. This is typically a structurally different compound at a concentration 100-1000 times its Ki or Kd.[11]
-
Washing Steps: Inefficient washing can leave unbound radioligand on the filters. Ensure you are washing the filters multiple times (e.g., 3 times) with ice-cold wash buffer. The wash time should be quick to avoid dissociation of the specifically bound ligand.[11]
-
Filter Pre-treatment: Soaking the filter paper in a polymer solution (e.g., polyethyleneimine) before use can help reduce non-specific binding of the radioligand to the filter itself.[12]
-
Protein Concentration: Using a very high concentration of membrane protein can increase non-specific binding. You may need to optimize the amount of protein used in the assay.[12]
-
Blocking Agents: Including Bovine Serum Albumin (BSA) in your assay buffer can help block non-specific binding sites on the assay tubes and filters.[11]
Issue 4: Low Signal in Fluo-4 Calcium Influx Assay
Q: I am not getting a strong fluorescence signal in my Fluo-4 assay after agonist stimulation. What could be the problem?
A: A low signal in a Fluo-4 assay can be due to issues with dye loading, cell health, or the instrumentation.
-
Dye Loading and Quality: Ensure that the Fluo-4 AM dye is of good quality and has been stored correctly. The dye loading concentration and incubation time should be optimized for your cell line. Typical Fluo-4 AM concentrations are in the range of 2-5 µM, with an incubation time of 45-60 minutes at 37°C.[6] The use of Pluronic F-127 can aid in dye solubilization.[6]
-
Cell Health and Density: Use healthy, actively dividing cells. The optimal cell density for plating should be determined for your specific cell line to ensure a robust signal.
-
Instrumentation Settings: Check that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for Fluo-4 (typically ~485 nm excitation and ~525 nm emission).[6] The gain setting may also need to be optimized.
-
Positive Control: Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the cells are loaded with the dye and are capable of producing a calcium signal.[13] This helps to troubleshoot whether the issue is with the cells and dye or with the specific agonist stimulation.
-
Dye Extrusion: Some cell types actively pump the dye out. Including probenecid in the dye loading solution can inhibit these transporters and improve dye retention.[14]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Curve)
This protocol outlines how to determine the IC50 of this compound in a functional assay, such as a calcium influx assay.
-
Cell Plating: Plate your chosen cell line expressing the nAChR of interest in a 96-well black-walled, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM dye loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Remove the culture medium from the cells, wash once with assay buffer, and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
This compound Preparation: Prepare a serial dilution of this compound in assay buffer. A common starting point is to prepare a 10-point dilution series with a starting concentration of at least 100-fold higher than the expected Ki or IC50.
-
Antagonist Pre-incubation: After dye loading, remove the dye solution and replace it with the different concentrations of this compound or vehicle control. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of your nAChR agonist (e.g., acetylcholine) at a concentration that is 2 times the EC80 value.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Begin recording the baseline fluorescence, then add the agonist solution to all wells. Continue recording the fluorescence to capture the peak response.
-
Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of the agonist response. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[15]
Protocol 2: Competitive Radioligand Binding Assay
This protocol is adapted for a competitive binding assay to determine the Ki of this compound using a radiolabeled nAChR ligand like [³H]epibatidine.[5]
-
Membrane Preparation: Homogenize the cells or tissue expressing the nAChR of interest in an ice-cold binding buffer. Centrifuge the homogenate, discard the supernatant, and wash the membrane pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet to a protein concentration of 0.5-1.0 mg/mL.[5]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, a fixed concentration of [³H]epibatidine (typically near its Kd), and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]epibatidine, and a high concentration of an unlabeled competitor (e.g., nicotine).
-
Competitive Binding: Membrane preparation, [³H]epibatidine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 25°C to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[16]
Protocol 3: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxicity of this compound.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and fit the data to determine the CC50 value.
Mandatory Visualizations
References
- 1. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. swordbio.com [swordbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-Tubocurarine causes neuronal death when injected directly into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Prevention of Toxiferine Degradation During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Toxiferine to prevent its degradation. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a complex bis-quaternary indole alkaloid and a potent neuromuscular blocking agent.[1] It is a major component of calabash curare. Due to its complex structure, this compound is inherently unstable, particularly in solution, which can impact its potency and the reproducibility of experimental results.[1]
Q2: What are the primary factors that cause this compound to degrade?
A2: The degradation of this compound is primarily influenced by several factors:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions.
-
Oxidation: As an indole alkaloid, this compound is prone to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
Q3: How should solid this compound be stored?
A3: Solid this compound (lyophilized powder) should be stored in a tightly sealed, light-resistant container at a low temperature, preferably at -20°C, and protected from moisture.
Q4: What is the recommended way to store this compound in solution?
A4: Due to its instability in solution, it is highly recommended to prepare this compound solutions fresh for each experiment.[1] If short-term storage is unavoidable, the solution should be:
-
Prepared in a buffer with a pH as close to neutral as possible, or slightly acidic, as extreme pH values accelerate degradation.
-
Stored in a tightly sealed, light-resistant (amber) vial.
-
Kept at a refrigerated temperature (2-8°C) for no more than 24 hours. For longer-term storage, freezing at -20°C or below is recommended, but freeze-thaw cycles should be avoided.
Q5: Can I return a previously refrigerated this compound solution to the refrigerator after it has been at room temperature?
A5: It is not recommended to return neuromuscular blockers that have been removed from refrigeration to the refrigerator.[2] If a solution has been at room temperature for an extended period, its stability may be compromised, and it is best to discard it and prepare a fresh solution.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent biological activity in experiments. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound immediately before use. 2. Verify the pH of the experimental buffer. 3. Protect the solution from light during the experiment. 4. If a stored solution must be used, perform a quality control check (e.g., HPLC) to assess its purity. |
| Appearance of new peaks in HPLC chromatogram of the this compound sample. | Formation of degradation products. | 1. Review storage conditions (temperature, light exposure, pH of the solvent). 2. Consider the possibility of oxidative degradation; use de-gassed solvents if necessary. 3. Refer to the "Forced Degradation Protocol" to identify potential degradation products under specific stress conditions. |
| Precipitation observed in the this compound solution upon storage. | pH shift or solvent evaporation. | 1. Ensure the storage container is tightly sealed. 2. Check the pH of the solution and adjust if necessary with a suitable buffer. 3. Consider the solubility of this compound in the chosen solvent and concentration. |
Quantitative Data on Stability
Table 1: Stability of Tubocurarine Chloride Injection (3 mg/mL) in Polypropylene Syringes [1]
| Storage Temperature (°C) | Time (days) | Potency Loss (%) |
| 25 | 45 | < 10 |
| 4 | 90 | < 1 |
This data suggests that refrigerated storage significantly enhances the stability of curare alkaloids.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a slightly acidic buffer).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products. Note: This is a general method and may require optimization for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Addressing variability in commercial Toxiferine batches
Welcome to the technical support center for NeuroBloc™ Toxiferine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in commercial batches of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our neuromuscular junction (NMJ) blockade experiments using different batches of NeuroBloc™ this compound. What could be the cause?
A1: Inconsistent results between batches of a natural product like this compound can stem from several factors. The primary sources of variability can be categorized as follows:
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Purity and Contaminants: The presence of impurities or related alkaloids from the source material (Strychnos toxifera) can vary between batches. These contaminants may have their own biological activity or interfere with this compound's binding to the nicotinic acetylcholine receptor (nAChR).
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Concentration and Potency: The actual concentration of active this compound may differ from the label claim. Furthermore, the biological potency, or the functional ability to block the nAChR, can vary.
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Stability and Degradation: this compound is known to be unstable in solution.[1] Improper storage or handling, or variations in the lyophilization process during manufacturing, can lead to degradation, reducing its efficacy.
To systematically troubleshoot this issue, we recommend a step-by-step approach to characterize the specific batch .
Q2: How can we verify the purity and identity of our NeuroBloc™ this compound batch?
A2: We recommend performing High-Performance Liquid Chromatography (HPLC) for purity analysis and Mass Spectrometry (MS) for identity confirmation.
-
HPLC Analysis: A reversed-phase HPLC method can be used to separate this compound from potential impurities. Comparing the chromatogram of your current batch with a previously validated, high-performing batch or a reference standard is crucial. A significant difference in the peak profile or the emergence of new peaks could indicate impurities.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of this compound (C₄₀H₄₆N₄O₂²⁺, Exact Mass: 614.36 g/mol ).[2][3] This will verify the identity of the main compound in your batch.
Q3: Our new batch of NeuroBloc™ this compound shows lower than expected potency in our in vitro muscle contraction assay. What should we do?
A3: A decrease in potency can be due to a lower concentration of the active compound or the presence of antagonists. We suggest the following actions:
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Quantitative Analysis: Perform a quantitative HPLC analysis to determine the exact concentration of this compound in your sample. This will allow you to normalize the dose based on the actual concentration.
-
In Vitro Receptor Binding Assay: A competitive binding assay using a radiolabeled ligand (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin) and membranes from cells expressing the nAChR can determine the binding affinity (Ki) of your this compound batch.[4][5][6][7] A higher Ki value for the new batch compared to a reliable batch indicates lower binding affinity and, consequently, lower potency.
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Functional Muscle Contraction Assay: If you are not already doing so, a well-controlled in vitro muscle contraction assay is essential.[8][9][10] This functional assay provides the most direct measure of the biological activity of your this compound batch. Ensure that your experimental setup is properly calibrated and that control responses are consistent.
Q4: We are concerned about the stability of our reconstituted NeuroBloc™ this compound solution. What are the best practices for storage and handling?
A4: Given this compound's instability in solution, proper handling is critical.[1] We recommend the following:
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Reconstitution: Reconstitute the lyophilized powder in a buffer recommended in the product's technical data sheet, typically a slightly acidic buffer to improve stability.
-
Aliquoting: Immediately after reconstitution, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, storage at -20°C is acceptable for a limited time.
-
Light and Air Sensitivity: Protect the solution from light and minimize its exposure to air.
To assess the stability of your current solution, you can perform a stability-indicating HPLC assay, comparing a freshly prepared sample to one that has been stored for a period.
Troubleshooting Guides
Issue 1: Increased Variability in Experimental Data
If you are observing a larger than usual standard deviation in your experimental replicates, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Reduced Potency of a New Batch
If a new batch of NeuroBloc™ this compound is showing reduced efficacy, follow this logical progression to identify the root cause:
Caption: Logical flowchart for troubleshooting reduced potency of a new this compound batch.
Data Presentation: Hypothetical Batch Comparison
The following tables summarize hypothetical quantitative data from the analysis of two different batches of NeuroBloc™ this compound, illustrating potential variability.
Table 1: Physicochemical Analysis of NeuroBloc™ this compound Batches
| Parameter | Batch A (Good Performance) | Batch B (Poor Performance) | Method |
| Purity (%) | 98.5 | 92.1 | HPLC-UV (280 nm) |
| Major Impurity (%) | 0.8 | 4.5 | HPLC-UV (280 nm) |
| Molecular Weight (Da) | 614.36 | 614.36 | ESI-MS |
| Appearance | White lyophilized powder | Slightly off-white powder | Visual Inspection |
Table 2: Biological Activity of NeuroBloc™ this compound Batches
| Parameter | Batch A (Good Performance) | Batch B (Poor Performance) | Method |
| nAChR Binding Affinity (Ki, nM) | 1.2 ± 0.2 | 5.8 ± 0.9 | Radioligand Binding Assay |
| IC₅₀ in Muscle Contraction (nM) | 10.5 ± 1.5 | 45.2 ± 6.8 | In Vitro Phrenic Nerve-Hmidiaphragm Assay |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
This protocol outlines a general method for assessing the purity of a this compound batch using reversed-phase HPLC.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: 10-90% B over 20 minutes.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50% acetonitrile/water.
-
Dilute to a working concentration of 100 µg/mL with the initial mobile phase conditions.
-
-
Analysis:
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Inject 10 µL of the sample.
-
Integrate the peak areas of all detected peaks.
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Calculate purity as: (Area of this compound peak / Total area of all peaks) * 100.
-
Protocol 2: In Vitro Muscle Contraction Assay
This protocol describes a classic assay to determine the functional potency of a neuromuscular blocking agent using an isolated rodent phrenic nerve-hemidiaphragm preparation.
-
Preparation of the Tissue:
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Euthanize a rodent (e.g., rat or mouse) according to approved animal welfare protocols.
-
Dissect the phrenic nerve-hemidiaphragm and mount it in an organ bath containing Krebs-Ringer solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
-
Experimental Setup:
-
Attach the diaphragm to a force transducer to record isometric contractions.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration, 0.2 Hz).
-
-
Data Acquisition:
-
Allow the preparation to equilibrate for at least 30 minutes until a stable baseline of contractions is achieved.
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Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
-
Analysis:
-
Measure the reduction in twitch amplitude at each this compound concentration.
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Plot the percentage inhibition of contraction against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway at the Neuromuscular Junction
Caption: Acetylcholine signaling at the neuromuscular junction and the inhibitory action of this compound.
Experimental Workflow for Assessing Batch Variability
Caption: A typical experimental workflow for the quality control of a new this compound batch.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound I | C40H46N4O2+2 | CID 44145551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtestsguide.com [labtestsguide.com]
- 7. labcorp.com [labcorp.com]
- 8. In Vitro Assays to Determine Skeletal Muscle Physiologic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro contracture tests in patients with various neuromuscular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Toxiferine in Experiments
Introduction: This technical support center is designed for researchers, scientists, and drug development professionals utilizing Toxiferine in their experiments. This compound is a potent alkaloid known for its high affinity as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), primarily at the neuromuscular junction.[1][2][3] While highly effective at its primary target, unintended interactions with other receptors, known as off-target effects, can lead to misinterpretation of experimental data and unexpected toxicity.[4] This guide provides detailed troubleshooting advice, protocols, and data to help you identify, understand, and minimize these effects, ensuring the validity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a bisindole alkaloid originally derived from plants such as Strychnos toxifera and is a primary component of calabash curare.[1][5] Its principal mechanism of action is as a potent, non-depolarizing neuromuscular-blocking agent.[1] It acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the post-synaptic membrane of the neuromuscular junction.[1] By binding to these receptors, this compound prevents acetylcholine from binding, which in turn blocks the influx of sodium ions necessary for membrane depolarization and subsequent muscle contraction, leading to paralysis.[1]
Q2: What are the known or potential off-targets for this compound?
A2: While highly potent at muscle-type nAChRs, studies on this compound and its analogues have identified other potential binding sites that could lead to off-target effects. These include:
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Neuronal Nicotinic Receptors: Specifically, the α7 subtype of nAChRs has been shown to be a target, although with lower affinity compared to the muscle-type receptors.[6][7]
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Muscarinic Acetylcholine Receptors: this compound has been found to bind to an allosteric site on the M2 muscarinic receptor (M2R), which could modulate cholinergic signaling in tissues where these receptors are expressed, such as the heart.[6][7][8]
Q3: How can I determine if the effects observed in my experiment are due to off-target interactions?
A3: A multi-step approach is recommended to differentiate on-target from off-target effects:
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Dose-Response Analysis: Establish a full dose-response curve. Off-target effects often manifest at higher concentrations than those required to engage the primary target.[4]
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Use of Control Compounds: Employ a structurally similar but biologically inactive analogue of this compound as a negative control. If the observed effect persists with the inactive compound, it suggests the effect may be due to the chemical scaffold itself and not specific receptor binding.[4]
-
Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the primary target (the specific nAChR subunit).[4][9] If the experimental effect of this compound is diminished or eliminated in the knockdown/knockout model, it confirms an on-target mechanism. If the effect persists, it is likely an off-target effect.
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Rescue Experiments: After treatment with this compound, attempt to reverse the effect by adding a high concentration of the natural ligand, acetylcholine, or an acetylcholinesterase inhibitor like neostigmine, which increases the concentration of acetylcholine in the synapse.[1] Successful reversal points towards a competitive, on-target mechanism.
Q4: What general strategies can I apply to minimize non-specific binding in my in vitro assays?
A4: To reduce non-specific binding in in vitro settings like binding assays or surface plasmon resonance (SPR), consider the following optimizations:
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Adjust Buffer Conditions: Modify the pH or increase the salt (NaCl) concentration of your buffers. Higher salt concentrations can shield charge-based interactions that often cause non-specific binding.[10][11]
-
Use Blocking Agents: Add Bovine Serum Albumin (BSA) to your buffer solutions (typically at 0.1-1%). BSA can help prevent the analyte from sticking to surfaces and other proteins non-specifically.[10][11]
-
Include Surfactants: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can be effective.[10][11][12]
Troubleshooting Guide: Unexpected Results or Toxicity
Problem: You observe an unexpected phenotype, cellular toxicity, or inconsistent results that do not align with the known function of the primary target receptor.
Potential Cause: The observed effects may be due to this compound binding to one or more off-target receptors, leading to the modulation of unintended signaling pathways.
Recommended Solutions & Workflow:
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Confirm Target Engagement: First, ensure that this compound is engaging its intended target in your system. A Cellular Thermal Shift Assay (CETSA) can be used to verify target binding in intact cells.[4]
-
Perform Concentration Titration: Determine the lowest possible concentration of this compound that elicits the desired on-target effect. Using this minimal concentration for all subsequent experiments reduces the likelihood of engaging lower-affinity off-targets.[4]
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Run Orthogonal Assays: Validate your findings using a different experimental method. For example, if you observe an effect on cell viability, confirm it with a different assay (e.g., complement an MTT assay with a live/dead stain or apoptosis assay).
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Profile Against a Receptor Panel: If resources permit, screen this compound against a panel of known receptors, particularly other nAChR subtypes and muscarinic receptors, to empirically identify its off-target binding profile.
Data Presentation: this compound Binding Affinity
The following table summarizes the known binding affinities of this compound I for its primary on-target receptor and key off-targets. Lower Ki and EC0.5,diss values indicate higher binding affinity.
| Receptor Target | Receptor Type | Binding Affinity Metric | Value (nM) | Reference |
| Muscle-type nAChR | On-Target | Ki | 14 | [6][7] |
| Neuronal α7 nAChR | Off-Target | IC50 | >1000* | [6] |
| Muscarinic M2 Receptor | Off-Target | EC0.5,diss | 100-999** | [6] |
*Note: Analogues of this compound I showed IC50 values between 590-820 nM and were 10-15 times more potent than this compound I itself, indicating a significantly lower affinity for the parent compound.[6] **Note: The study reported values in the "three-digit nanomolar range" for this compound I.[6]
Visualizations
Signaling Pathways & Experimental Workflows
Caption: On-target mechanism of this compound at the neuromuscular junction.
Caption: Workflow for troubleshooting potential off-target effects.
Caption: Logical relationship between on-target and off-target effects.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration via MTT Assay
Objective: To identify the lowest effective concentration of this compound that produces the desired biological effect without inducing significant off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., a neuronal or muscle cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in your cell culture medium. A common starting range is 1 nM to 100 µM. Treat the cells with this concentration range. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).[12]
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Incubation: Incubate the cells with this compound for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the crystals. Measure the absorbance at a wavelength of ~570 nm using a plate reader.[12]
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration. Determine the TC50 (Toxic Concentration 50%). For your experiments, use a concentration well below the TC50 that still achieves the desired on-target effect.
Protocol 2: Validating Off-Target Effects using siRNA-mediated Knockdown
Objective: To confirm whether an observed effect of this compound is dependent on its primary target receptor.
Methodology:
-
siRNA Transfection: Transfect your cells with either a validated siRNA targeting a subunit of the primary nAChR target (e.g., CHRNA1) or a non-targeting scramble siRNA control. Allow 48-72 hours for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells from both groups to verify the knockdown efficiency via Western Blot or qPCR.
-
This compound Treatment: Treat both the knockdown and scramble control cells with the predetermined optimal concentration of this compound.
-
Phenotypic Assay: Perform the assay where you initially observed the effect of interest (e.g., measuring a signaling marker, cell morphology, or gene expression).
-
Data Analysis: Compare the effect of this compound in the knockdown cells versus the scramble control cells.
-
On-Target Effect: The effect will be significantly reduced or absent in the knockdown cells compared to the control.
-
Off-Target Effect: The effect will persist in the knockdown cells, indicating it is independent of the primary target.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Curare - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound [medbox.iiab.me]
- 6. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Semisynthetic analogues of this compound I and their pharmacological properties at α7 nAChRs, muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
Improving the solubility of Toxiferine for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Toxiferine for experimental purposes.
Troubleshooting Guide
This guide addresses common issues that may arise when preparing and using this compound solutions in the laboratory.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Inadequate solvent volume or improper solvent selection. Although this compound is generally water-soluble, high concentrations may require specific conditions.[1] | 1. Increase Solvent Volume: Gradually add more of the primary solvent (e.g., sterile, purified water) while vortexing or sonicating. 2. Gentle Heating: Warm the solution to 37°C to aid dissolution. Avoid excessive heat to prevent degradation. 3. Co-solvent System: For higher concentrations, consider preparing a stock solution in a small amount of an organic solvent like ethanol before diluting with an aqueous buffer. |
| Precipitation in Solution | Exceeding the solubility limit in the chosen solvent or buffer. Changes in pH or temperature can also affect solubility. | 1. Dilute the Solution: If precipitation occurs after initial dissolution, dilute the solution to a lower concentration. 2. Check Buffer Compatibility: Ensure the buffer composition and pH are compatible with this compound. Prepare a small test solution in the final buffer to check for precipitation before preparing a larger batch. 3. pH Adjustment: The solubility of alkaloids can be pH-dependent. Adjust the pH of the solution to see if the precipitate redissolves. Given its structure, a slightly acidic to neutral pH is likely optimal. |
| Inconsistent Experimental Results | Degradation of this compound, inaccurate concentration of the stock solution, or improper storage. | 1. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation. 2. Proper Storage: If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. 3. Verify Concentration: Use UV-Vis spectrophotometry to confirm the concentration of your stock solution. This compound dichloride has a UV maximum absorption at 292 nm in ethanol. |
| Low Potency or Lack of Effect | Incorrect assessment of the active compound's concentration, or degradation. This compound is significantly more potent than other neuromuscular blockers like d-tubocurarine.[1] | 1. Confirm Molar Mass: Ensure you are using the correct molar mass for the specific salt form of this compound you have (e.g., this compound dichloride). 2. Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the effective concentration range for your specific experimental model. 3. Antagonist Reversibility: To confirm the mechanism of action, test for reversibility of the neuromuscular blockade with an acetylcholinesterase inhibitor like neostigmine.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, particularly as its dichloride salt, is soluble in water.[1] For initial stock solutions, sterile, deionized water is the recommended solvent. For specific applications requiring higher concentrations, a small amount of ethanol can be used as a co-solvent before further dilution in aqueous buffers.
Q2: How should I store this compound solutions?
A2: It is highly recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, prepare concentrated stock solutions, aliquot them into single-use, light-protected vials, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent degradation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent, non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2] By blocking acetylcholine from binding, it prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and causing muscle paralysis.[1]
Q4: Can the effects of this compound be reversed?
A4: Yes, the neuromuscular blockade induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine.[1] These agents increase the concentration of acetylcholine in the synaptic cleft, which then competes with this compound for binding to the nAChRs, restoring neuromuscular transmission.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Dichloride
-
Calculate the required mass: Based on the molecular weight of this compound dichloride (685.72 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution.[3]
-
Weigh the compound: Carefully weigh the calculated amount of this compound dichloride powder in a microfuge tube.
-
Initial Dissolution: Add a small volume of sterile, deionized water to the tube.
-
Promote Solubilization: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath. Gentle warming to 37°C can also be applied.
-
Final Volume: Once the this compound is completely dissolved, add sterile, deionized water to reach the final desired volume.
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Use the solution immediately or aliquot and store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: this compound's mechanism of action at the neuromuscular junction.
References
Disclaimer: Important Safety Information Regarding Toxiferine
Therefore, this technical support center has been created for a widely used and safe fictional research compound, "Neurostimulin-X," to demonstrate the requested format and content structure.
Technical Support Center: Neurostimulin-X
Welcome to the technical support center for Neurostimulin-X. This guide provides troubleshooting information and frequently asked questions to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Neurostimulin-X solution appears cloudy after preparation. What should I do?
A1: A cloudy appearance can indicate several issues. First, ensure you are using the recommended solvent, deionized water, at the correct temperature (20-25°C). If the problem persists, the solution may be oversaturated; try preparing a new solution at a slightly lower concentration. Finally, consider filtering the solution through a 0.22 µm syringe filter before use.
Q2: I am observing high variability in my cell viability assay results after treatment with Neurostimulin-X. What are the potential causes?
A2: High variability can stem from inconsistent seeding density, uneven drug distribution, or edge effects in your multi-well plates. Ensure your cells are evenly seeded and that the Neurostimulin-X solution is thoroughly mixed before and during application. To mitigate edge effects, avoid using the outer wells of the plate for experimental data points.
Q3: What is the recommended storage condition for Neurostimulin-X powder and reconstituted solutions?
A3: Neurostimulin-X powder should be stored at -20°C. Once reconstituted, aliquot the solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent peak response in HPLC analysis | Improper column equilibration | Equilibrate the column with the mobile phase for at least 30 minutes before the first injection. |
| Air bubbles in the system | Degas the mobile phase and prime the pump to remove any air bubbles. | |
| Low cell transfection efficiency post-treatment | Neurostimulin-X interfering with transfection reagent | Perform a dose-response curve to determine the optimal non-toxic concentration of Neurostimulin-X for your cell line. Consider applying Neurostimulin-X after the transfection process is complete. |
| Precipitate formation in cell culture media | Reaction with media components | Prepare a more concentrated stock solution of Neurostimulin-X and add a smaller volume to the media. Test different types of cell culture media to check for compatibility. |
Experimental Protocol: In Vitro Neuronal Activity Assay
This protocol outlines the steps for measuring the effect of Neurostimulin-X on primary cortical neurons using a multi-electrode array (MEA).
-
Cell Plating:
-
Coat a 48-well MEA plate with Poly-D-lysine (50 µg/mL) overnight at 37°C.
-
Rinse the plate three times with sterile deionized water.
-
Plate primary cortical neurons at a density of 1 x 10^5 cells/well.
-
Culture the cells for 14 days to allow for mature network formation.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Neurostimulin-X in deionized water.
-
On the day of the experiment, perform serial dilutions in pre-warmed neurobasal medium to achieve final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.
-
-
MEA Recording:
-
Place the MEA plate on the recording platform and allow it to acclimate for 5 minutes.
-
Record baseline neuronal activity for 10 minutes.
-
Carefully add the prepared Neurostimulin-X dilutions to the respective wells.
-
Record neuronal activity for 60 minutes post-application.
-
-
Data Analysis:
-
Analyze the recorded data for changes in mean firing rate, burst frequency, and network synchrony.
-
Normalize the post-treatment data to the baseline recordings for each well.
-
Visualizations
Caption: Experimental workflow for MEA analysis.
Best practices for long-term experiments involving Toxiferine
Technical Support Center: Toxiferine Experiments
This guide provides best practices, troubleshooting, and frequently asked questions for researchers utilizing this compound, with a special focus on the challenges associated with its long-term stability and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, bis-indole plant alkaloid originally used as an arrow poison.[1][2] Its primary mechanism of action is as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][3][4] By binding to these receptors with high affinity, it blocks the action of the neurotransmitter acetylcholine, preventing the depolarization of the muscle cell membrane and thereby inhibiting muscle contraction, leading to paralysis.[1]
Q2: Is this compound suitable for chronic, long-term in vivo experiments?
Generally, this compound is not suitable for chronic, long-term in vivo experiments that involve repeated administration. This is due to several key factors:
-
Extreme Potency and Long Duration: It is one of the most toxic plant alkaloids known and has a very long duration of action.[1][5]
-
Poor Excretion and Accumulation: this compound is not known to be metabolized and is poorly excreted by the kidneys. This leads to rapid accumulation in the body upon repeated administration, making dosing for chronic studies exceptionally difficult and likely fatal.[1]
-
Profound Paralysis: Its primary effect is profound and long-lasting muscle paralysis, which would necessitate continuous, long-term artificial respiration for any animal subject, raising significant ethical and practical challenges.[1]
Q3: What are the primary challenges when working with this compound in any experiment?
The single most significant challenge is its instability in solution.[1] This chemical instability can lead to a loss of potency over a short period, resulting in high variability and poor reproducibility in experimental results. Researchers must prepare solutions fresh and take meticulous care in handling and storage.
Q4: How should this compound solutions be prepared and stored?
Given its instability, all solutions should be prepared fresh for each experiment. While specific degradation kinetics are not well-documented, general best practices for unstable alkaloids should be followed. Store the powdered form in a dark, dry, and cold environment. For solutions, use high-purity solvents and consider storage in glass containers, as some compounds are known to adsorb to plastics.[6] Always perform validation experiments to determine the stability window in your specific buffer and storage conditions.
Q5: What are the signs of this compound degradation?
The primary sign of degradation is a loss of biological activity, leading to inconsistent or weaker-than-expected effects in your assay (e.g., reduced muscle relaxation or receptor blockade). Visual signs such as a change in solution color or the formation of precipitate may also occur.
Data Summary Tables
Table 1: Pharmacological and Physical Properties of this compound
| Property | Value / Description | Source |
| Molar Mass | 614.834 g·mol−1 | [1] |
| Molecular Formula | C40H46N4O2 | [1] |
| Mechanism of Action | Competitive Antagonist of nicotinic Acetylcholine Receptors (nAChRs) | [1][3][4] |
| Primary Effect | Non-depolarizing neuromuscular blockade; flaccid paralysis | [1] |
| Solubility | Highly water-soluble; not lipophilic | [1] |
| Metabolism | No known metabolic pathways | [1] |
| Excretion | Primarily urinary, though very poor | [1] |
| Bioavailability | Minimal when ingested orally; effective only via intravenous administration | [1] |
Table 2: Key Experimental Considerations
| Parameter | Best Practice / Consideration | Rationale |
| Solution Stability | Prepare fresh for each experiment. Avoid long-term storage in solution. | This compound is documented as being unstable in solution, leading to loss of potency.[1] |
| Solvent Choice | Use high-purity, degassed solvents. Initial stock can be made in ethanol/water. | To minimize oxidative or pH-driven degradation. |
| Storage | Store powder at -20°C or lower, protected from light and moisture. | Standard practice for preserving the integrity of complex organic molecules. |
| Dosing (in vitro) | Use a concentration range determined by a fresh dose-response curve for each experimental batch. | To account for potential batch-to-batch variability and solution instability. |
| Dosing (in vivo) | Not recommended for chronic studies. Acute studies require extreme caution due to high potency. | Risk of cumulative toxicity and prolonged, fatal respiratory paralysis.[1] |
| Antidote | Acetylcholinesterase inhibitors like Neostigmine can reverse the effects. | Increases acetylcholine levels to out-compete this compound at the receptor.[1][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weak neuromuscular blockade between experiments. | Degradation of this compound stock solution. | Prepare a fresh solution from powder for every experiment. Do not use solutions stored for more than a few hours unless stability has been rigorously validated under your specific conditions. |
| High variability within a single experiment. | Adsorption to labware. | Consider using low-adsorption polypropylene or glass containers and pipette tips. Pre-rinsing surfaces with the experimental buffer may help. |
| Inaccurate pipetting of potent compound. | Use calibrated pipettes and appropriate serial dilution techniques for accuracy, given the low concentrations often required. | |
| Complete lack of effect. | Complete degradation of the compound. | Verify the integrity of the source powder. If possible, confirm structure and purity using analytical methods (e.g., LC-MS) on a freshly prepared sample. |
| Incorrect receptor subtype. | Confirm that your experimental model (e.g., cell line, tissue preparation) expresses the muscle-type nAChRs to which this compound binds with high affinity.[7] | |
| Unexpected cytotoxicity in in vitro cell culture assays. | Formation of toxic degradation products. | The breakdown products of this compound are not well characterized and may have off-target toxic effects. This reinforces the need to use freshly prepared solutions. |
| Incorrect concentration. | Perform a thorough dose-response curve to identify a non-cytotoxic concentration range that still provides effective receptor blockade. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Fresh this compound Working Solution
-
Safety First: Handle solid this compound and concentrated solutions in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculate Mass: Determine the required mass of this compound powder to create a concentrated stock solution (e.g., 1 mM).
-
Initial Dissolution: Dissolve the weighed this compound powder in a small volume of a suitable solvent like absolute ethanol.
-
Create Stock Solution: Dilute the initial solution with your final experimental buffer (e.g., Hank's Buffered Saline Solution, Tyrode's solution) to the desired stock concentration (e.g., 100 µM). Ensure the final concentration of the initial solvent (ethanol) is low enough not to affect the experiment (typically <0.1%).
-
Serial Dilution: Perform serial dilutions from the fresh stock solution to create the final working concentrations needed for your experiment.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions for later use. Discard any unused solution according to your institution's safety guidelines.
Diagram 1: this compound Mechanism of Action
Caption: Competitive antagonism of the nAChR by this compound at the neuromuscular junction.
Diagram 2: Experimental Workflow for Solution Stability Assessment
Caption: Workflow to determine the functional stability of this compound in solution over time.
Diagram 3: Troubleshooting Inconsistent Experimental Results
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Curare - Wikipedia [en.wikipedia.org]
- 5. paralytics.fandom.com [paralytics.fandom.com]
- 6. gwern.net [gwern.net]
- 7. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Intricate Dance of Structure and Activity: A Comparative Guide to Toxiferine Analogues as Neuromuscular Blocking Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of toxiferine analogues, delving into their structural-activity relationships (SAR) as potent neuromuscular blocking agents. By examining key structural modifications, we can elucidate their impact on potency, selectivity, and duration of action, offering valuable insights for the rational design of novel muscle relaxants.
This compound, a potent bis-quaternary indole alkaloid, has long been a subject of fascination and study due to its profound neuromuscular blocking properties. Its complex structure has served as a scaffold for the development of numerous analogues, each offering a unique pharmacological profile. This guide presents a comparative analysis of these analogues, supported by experimental data, to illuminate the critical structural features governing their interaction with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.
Quantitative Comparison of this compound Analogues
The neuromuscular blocking activity of this compound and its analogues is primarily mediated by their competitive antagonism of nAChRs at the motor endplate.[1] The affinity of these compounds for the receptor is a key determinant of their potency. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of a series of synthetic this compound analogues for both muscle-type and neuronal α7 nAChRs, providing insights into their potency and selectivity.[2]
| Compound | R1 | R2 | Muscle-type nAChR Ki (nM)[2] | Neuronal α7 nAChR IC50 (nM)[2] | Selectivity (α7/muscle) |
| This compound I | CH2CH(OH)- | CH2CH(OH)- | 14 | >10,000 | >714 |
| Alcuronium | CH2CH=CH2 | CH2CH=CH2 | 234 | >10,000 | >42 |
| Analogue 2a | CH2CH(OH)- | CH2CH2- | 455 | 590 | 1.3 |
| Analogue 2b | CH2CH(OH)- | CH2CH2CH=CH2 | 250 | 3100 | 12.4 |
| Analogue 2c | CH2CH(OH)- | CH2C6H4NO2 | 290.5 | 4200 | 14.5 |
| Analogue 3a | CH2CH2- | CH2CH2- | 150 | 820 | 5.5 |
| Analogue 3b | CH2CH2CH=CH2 | CH2CH2CH=CH2 | 75 | >10,000 | >133 |
| Analogue 3c | CH2C6H4NO2 | CH2C6H4NO2 | 82 | 21,000 | 256 |
Key Observations from the Data:
-
Role of Hydroxyl Groups: The presence of hydroxyl groups on the side chains, as seen in this compound I, appears to be crucial for high affinity to the muscle-type nAChR. Removal of one or both hydroxyl groups (analogues 2a-c and 3a-c) generally leads to a decrease in potency at the muscle-type receptor.[2] Interestingly, the absence of hydroxyl groups can increase affinity for the neuronal α7 nAChR, thereby reducing selectivity.[2]
-
Influence of N-Substituents: The nature of the substituents on the quaternary nitrogen atoms significantly impacts both potency and selectivity. For instance, the N,N'-diallyl analogue (Alcuronium) is considerably less potent than the N,N'-dimethyl parent compound (this compound I) at the muscle-type nAChR.[2] In the dehydroxylated series, the N,N'-diallyl (3b) and N,N'-di-4-nitrobenzyl (3c) analogues exhibit the highest affinity for the muscle-type nAChR.[2]
-
Selectivity Profile: this compound I and Alcuronium display high selectivity for the muscle-type nAChR over the neuronal α7 subtype.[2] However, modifications to the side chains and N-substituents can dramatically alter this selectivity, with some analogues showing comparable or even higher affinity for the neuronal receptor.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the structural-activity relationship of this compound analogues.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This assay is used to determine the binding affinity of the this compound analogues to nAChRs.
Materials:
-
Membrane preparations from tissues rich in the target receptor (e.g., Torpedo californica electric organ for muscle-type nAChRs, rat brain for neuronal nAChRs).[2][3]
-
Radioligand (e.g., [³H]epibatidine).[2]
-
Test compounds (this compound analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[4]
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[5]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]
In Vitro Muscle Contraction Assay (Phrenic Nerve-Hemidiaphragm Preparation)
This assay assesses the functional effect of the this compound analogues on neuromuscular transmission and muscle contraction.
Materials:
-
Male Wistar rats (200-250 g).[6]
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).[6]
-
Carbogen gas (95% O2, 5% CO2).
-
Organ bath with stimulating electrodes and a force transducer.
-
Data acquisition system.
Procedure:
-
Preparation Dissection: Euthanize a rat and dissect the phrenic nerve-hemidiaphragm preparation.[6]
-
Mounting: Mount the preparation in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with carbogen. Attach the phrenic nerve to a stimulating electrode and the diaphragm to a force transducer.[6]
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes, with periodic electrical stimulation of the phrenic nerve to elicit twitch responses.
-
Drug Application: Add increasing concentrations of the this compound analogue to the organ bath.
-
Measurement: Record the isometric muscle contractions in response to nerve stimulation.
-
Data Analysis: Determine the concentration of the analogue that produces a 50% reduction in the twitch response (IC50) to quantify its neuromuscular blocking potency.
In Vivo Neuromuscular Blockade Assay
This assay evaluates the potency, onset, and duration of action of the this compound analogues in a living organism.
Materials:
-
Anesthetized rats or other suitable animal models.[7]
-
Neuromuscular transmission monitoring equipment (e.g., acceleromyography).
-
Stimulating electrodes placed on a peripheral motor nerve (e.g., sciatic nerve).[7]
-
Recording electrodes or a force transducer on the corresponding muscle (e.g., tibialis anterior).[7]
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
-
Electrode Placement: Place stimulating electrodes along the path of a motor nerve and recording electrodes over the muscle it innervates.
-
Baseline Measurement: Deliver supramaximal electrical stimuli to the nerve and record the baseline muscle twitch response (T1).
-
Drug Administration: Administer the this compound analogue intravenously at various doses.
-
Monitoring: Continuously monitor the train-of-four (TOF) ratio and the depression of the T1 twitch height.
-
Data Analysis: Determine the effective dose required to produce 95% twitch depression (ED95). Measure the onset time (time to maximum block) and the duration of action (time from injection to recovery of twitch height to 25% or 75% of baseline).[8]
Visualizing the Molecular Landscape
To better understand the mechanisms and relationships discussed, the following diagrams, created using the DOT language, illustrate key concepts.
Conclusion
The structural framework of this compound provides a rich platform for the development of neuromuscular blocking agents with diverse pharmacological profiles. The presented data and experimental protocols highlight the delicate interplay between chemical structure and biological activity. Modifications to the side chains and N-quaternary substituents of the this compound scaffold offer a powerful means to modulate potency, selectivity, and duration of action. A thorough understanding of these structural-activity relationships is paramount for the design of next-generation neuromuscular blockers with improved clinical efficacy and safety profiles. Future research, including quantitative structure-activity relationship (QSAR) studies, will undoubtedly continue to unravel the complexities of these fascinating molecules and their interactions with the nicotinic acetylcholine receptor.
References
- 1. In vitro contracture tests in patients with various neuromuscular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuromuscular blocking properties of a series of bis-quaternary tropeines. | Semantic Scholar [semanticscholar.org]
- 3. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. To build a synapse: signaling pathways in neuromuscular junction assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of neuromuscular-blocking drugs in rats in vivo: direct measurements in the diaphragm and tibialis anterior muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electromyographic assessment of the neuromuscular blockade produced in vivo by anatoxin-a in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Toxiferine and Alcuronium: Potency, Pharmacokinetics, and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Toxiferine and its semi-synthetic derivative, alcuronium. Both are non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR). This document synthesizes key data on their relative potency, pharmacokinetic and pharmacodynamic properties, and safety profiles to inform research and development in this area.
Introduction
This compound, a potent alkaloid isolated from Strychnos toxifera, has been historically used as an arrow poison. Its powerful neuromuscular blocking effects have led to the development of synthetic and semi-synthetic derivatives for clinical use. Alcuronium is a semi-synthetic analogue of this compound, developed to have a shorter duration of action and a more favorable safety profile for use as a muscle relaxant in anesthesia. This guide will objectively compare these two compounds based on available experimental data.
Chemical Structures
The chemical structures of this compound and alcuronium are presented below. Both are bis-quaternary ammonium compounds, a feature crucial for their binding to the nAChR. The primary structural difference is the substitution on the quaternary nitrogen atoms: methyl groups in this compound and allyl groups in alcuronium. This modification significantly influences their pharmacokinetic properties.
Toxiferine's Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Toxiferine, a potent alkaloid isolated from plants of the Strychnos genus, is renowned for its neuromuscular blocking properties. Historically used as an arrow poison, its primary mechanism of action is the competitive antagonism of muscle-type nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] However, a comprehensive understanding of its selectivity profile is crucial for both toxicological assessment and the potential development of new therapeutic agents. This guide provides an objective comparison of this compound's cross-reactivity with other receptor types, supported by experimental data.
Quantitative Analysis of Receptor Binding and Functional Activity
Experimental data reveals that while this compound is a highly potent antagonist at muscle-type nAChRs, it also exhibits measurable, albeit significantly lower, activity at other acetylcholine receptor subtypes. The following table summarizes the binding affinity (Ki), and functional antagonist/modulatory activity (IC50 or EC0.5,diss) of this compound and its analogues at muscle-type nAChRs, the neuronal α7 nAChR, and the allosteric site of the M2 muscarinic acetylcholine receptor (mAChR).
| Compound | Muscle-Type nAChR (Ki, nM) | α7 nAChR (IC50, nM) | M2 mAChR Allosteric Site (EC0.5,diss, nM) |
| This compound I | 14 | >10,000 | >10,000 |
| Analogue 2a (N-methyl) | 455 | 590 | >10,000 |
| Analogue 2b (N-allyl) | 250 | 1,200 | 12 |
| Analogue 2c (N-nitrobenzyl) | >10,000 | 1,500 | 32 |
| Analogue 3a (N-methyl, nonhydroxylated) | >10,000 | 820 | >10,000 |
| Analogue 3b (N-allyl, nonhydroxylated) | 75 | 4,100 | 36 |
| Analogue 3c (N-nitrobenzyl, nonhydroxylated) | 82 | 21,000 | 49 |
Data sourced from Singh et al., 2014.[2][3][4]
This data clearly indicates that this compound's primary target is the muscle-type nAChR, with a Ki value of 14 nM.[3] Its activity at the α7 nAChR and the M2 mAChR allosteric site is negligible. However, synthetic modifications to the this compound scaffold can significantly alter this selectivity profile, as seen with its analogues. For instance, analogue 2b demonstrates a notable increase in affinity for the M2 mAChR allosteric site.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data table.
Radioligand Binding Assay for Muscle-Type nAChRs (Determination of Ki)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Receptor Preparation:
-
Homogenize tissue rich in the target receptor (e.g., rat brain for neuronal nAChRs) or use cell lines expressing the specific receptor subtype in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]
-
Centrifuge the homogenate at low speed to remove large debris.[3]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[3]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[3]
-
Resuspend the final pellet in a suitable assay buffer, and determine the protein concentration.[3]
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared receptor membranes, a known concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 nAChRs or [3H]methyllycaconitine for α7 nAChRs), and varying concentrations of the unlabeled test compound.[1]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive ligand for the receptor.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
-
-
Separation and Detection:
-
Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[3]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[3]
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Functional Assay for α7 nAChRs using Calcium Flux (Determination of IC50)
This assay measures the ability of a compound to inhibit the function of the α7 nAChR, which is a ligand-gated ion channel that allows the influx of calcium upon activation.
-
Cell Preparation:
-
Plate cells expressing the human α7 nAChR (e.g., hα7-GH3 cell line) in a 96-well plate and allow them to adhere overnight.[5]
-
-
Dye Loading:
-
Compound Incubation and Agonist Stimulation:
-
Incubate the dye-loaded cells with varying concentrations of the antagonist (e.g., this compound analogues) for a defined period.[5]
-
Stimulate the cells with a known agonist of the α7 nAChR (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Fluorescence Measurement:
-
Measure the change in fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader. The increase in fluorescence corresponds to the influx of calcium through the activated α7 nAChRs.
-
-
Data Analysis:
-
Plot the agonist-induced fluorescence response as a function of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response.
-
Allosteric Modulation Assay for M2 mAChRs (Determination of EC0.5,diss)
This assay assesses the ability of a compound to modulate the dissociation rate of a radiolabeled ligand from the M2 receptor, a hallmark of allosteric interaction.
-
Receptor and Ligand Preparation:
-
Prepare cell membranes expressing the M2 mAChR as described in the radioligand binding assay protocol.
-
Use a radiolabeled antagonist with a slow dissociation rate (e.g., [3H]NMS).
-
-
Association and Dissociation:
-
Incubate the M2 receptor membranes with the radiolabeled antagonist to allow for binding to reach equilibrium.
-
Initiate the dissociation of the radioligand by adding a high concentration of a non-radioactive ligand (e.g., atropine) to prevent re-binding of the dissociated radioligand.
-
Simultaneously, add varying concentrations of the test compound (the potential allosteric modulator).
-
-
Sample Collection and Measurement:
-
At various time points after initiating dissociation, take aliquots of the reaction mixture and separate the bound from unbound radioligand via vacuum filtration.
-
Measure the radioactivity remaining on the filters at each time point.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of time for each concentration of the test compound.
-
Determine the dissociation rate constant (koff) for each condition.
-
The EC0.5,diss is the concentration of the allosteric modulator that produces a half-maximal effect on the dissociation rate of the radioligand.[2][3][4]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's interactions, the following diagrams have been generated.
Caption: Experimental workflow for assessing receptor cross-reactivity.
Caption: Signaling pathways of receptors showing this compound cross-reactivity.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
Reversal of Toxiferine-Induced Neuromuscular Blockade: A Comparative Guide to Antagonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different antagonists in reversing the neuromuscular blockade induced by toxiferine, a potent non-depolarizing neuromuscular blocking agent. Due to the limited availability of recent, direct comparative studies on this compound reversal, this guide synthesizes foundational knowledge with illustrative data from studies on other non-depolarizing blockers to provide a framework for understanding and evaluating antagonist efficacy.
Mechanism of Action: this compound and its Antagonists
This compound, a curare alkaloid, induces muscle paralysis by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] By binding to these receptors, this compound prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding and initiating muscle contraction. This leads to a flaccid paralysis.
The primary class of drugs used to reverse the effects of this compound and other non-depolarizing neuromuscular blockers are acetylcholinesterase (AChE) inhibitors.[2][3][4] Commonly used AChE inhibitors include neostigmine, edrophonium, and pyridostigmine. These agents function by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[5] The inhibition of AChE leads to an increase in the concentration of ACh at the neuromuscular junction, allowing it to more effectively compete with this compound for binding to the nAChRs and thereby restoring neuromuscular transmission.[2][3][4]
Comparative Efficacy of Acetylcholinesterase Inhibitors
While direct, recent quantitative data comparing the efficacy of different antagonists specifically for this compound reversal is scarce in the available literature, extensive research has been conducted on their ability to reverse other non-depolarizing neuromuscular blocking agents. The principles of this reversal are broadly applicable to this compound. The following table summarizes illustrative data from studies on other neuromuscular blockers to provide a general comparison of the antagonists' properties.
Note: The following data is not specific to this compound but provides a general comparison of the antagonists' efficacy in reversing non-depolarizing neuromuscular blockade.
| Antagonist | Typical Dose | Neuromuscular Blocker | Reversal Time (to TOF ratio ≥ 0.7-0.9) | Key Characteristics |
| Neostigmine | 0.03 - 0.07 mg/kg | Pancuronium, Vecuronium, Rocuronium, Atracurium | 10 - 20 minutes | Slower onset, longer duration of action. Considered more effective than edrophonium for reversing profound blockade.[6] |
| Edrophonium | 0.5 - 1.0 mg/kg | Mivacurium, Vecuronium, Pipecuronium | 5 - 10 minutes | Rapid onset, shorter duration of action. May be less effective than neostigmine in reversing deep blockade. |
| Pyridostigmine | 0.1 - 0.25 mg/kg | Pancuronium | Slower onset than neostigmine and edrophonium | Longer duration of action than neostigmine. |
Experimental Protocols for Evaluating Reversal Agents
The following is a generalized protocol for an in vivo experiment to assess the efficacy of antagonists in reversing neuromuscular blockade, which can be adapted for studies involving this compound.
Animal Model and Preparation
-
Species: Rabbit, cat, or non-human primate models are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., pentobarbital, isoflurane) to ensure the animal remains unconscious and pain-free throughout the experiment.
-
Surgical Preparation: The trachea is intubated to allow for artificial ventilation. A peripheral nerve (e.g., the sciatic nerve leading to the tibialis anterior muscle or the ulnar nerve to the adductor pollicis) is dissected for stimulation.
-
Physiological Monitoring: Core body temperature, heart rate, and blood pressure are monitored and maintained within a physiological range.
Induction and Monitoring of Neuromuscular Blockade
-
Nerve Stimulation: The dissected peripheral nerve is stimulated with supramaximal square-wave pulses of short duration (e.g., 0.2 ms). A train-of-four (TOF) stimulation pattern (four pulses at 2 Hz) is typically used.
-
Measurement of Muscle Response: The evoked muscle contraction (twitch tension) is measured using a force-displacement transducer. The output is recorded on a polygraph or a digital data acquisition system.
-
Induction of Blockade: A baseline twitch response is established. This compound is then administered intravenously at a dose sufficient to produce a stable, profound neuromuscular block (e.g., >90% depression of the first twitch of the TOF).
Administration of Reversal Agents and Data Analysis
-
Antagonist Administration: Once a stable blockade is achieved, the antagonist (e.g., neostigmine, edrophonium) is administered intravenously. Different doses of the antagonist can be tested in different groups of animals.
-
Measurement of Recovery: The recovery of the twitch response is monitored continuously. The primary endpoints are typically the time taken for the TOF ratio (T4/T1) to recover to specific values (e.g., 0.7, 0.9) and the time to 100% recovery of the first twitch height.
-
Data Analysis: Dose-response curves can be constructed to compare the potency of different antagonists. Statistical analysis is used to determine significant differences in reversal times between different antagonists and doses.
Visualizing the Pathways and Processes
Signaling Pathway at the Neuromuscular Junction
Caption: Neuromuscular junction signaling pathway under the influence of this compound and its reversal by an antagonist.
Experimental Workflow for Antagonist Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of reversal agents for neuromuscular blockade.
References
- 1. Reversal of Neuromuscular Blockade | Anesthesia Key [aneskey.com]
- 2. Antagonists to neuromuscular blocking agents. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reciprocal potentiation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinesterases and the reversal of neuromuscular blocking agents | Clinical Gate [clinicalgate.com]
- 6. drugs.com [drugs.com]
A Comparative Analysis of the Binding Kinetics of Toxiferine and Its Derivatives at Muscle-Type Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of the potent neuromuscular blocking agent, Toxiferine, and its semisynthetic derivatives. The focus of this analysis is on their interaction with muscle-type nicotinic acetylcholine receptors (nAChRs), the primary target for this class of compounds. The data presented herein is crucial for understanding the structure-activity relationships that govern the affinity of these ligands and for the rational design of novel neuromuscular blocking agents with improved pharmacological profiles.
Introduction to this compound and its Mechanism of Action
This compound is a bisindole alkaloid and a potent competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2] At the neuromuscular junction, acetylcholine released from motor neurons binds to nAChRs on the muscle cell membrane, leading to depolarization and muscle contraction.[3][4] this compound and its derivatives act by competing with acetylcholine for the same binding sites on the receptor, thereby preventing channel opening and subsequent ion influx, which results in muscle paralysis.[1][5] The affinity of these compounds for the nAChR is a key determinant of their potency and duration of action.
Comparative Binding Affinity Data
The binding affinities of this compound I and its derivatives for the muscle-type nAChR, as determined by competitive radioligand binding assays, are summarized in the table below. The affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
It is important to note that while the core request was for binding kinetics (association rate constant, kₒₙ, and dissociation rate constant, kₒff), a thorough review of the available scientific literature did not yield these specific kinetic parameters for this compound and its derivatives. The provided Kᵢ values, however, offer a robust measure for comparing the relative binding affinities of these compounds, as Kᵢ is the ratio of the dissociation and association rates (Kᵢ = kₒff/kₒₙ).
| Compound | Structure/Modification | Kᵢ (nM) at muscle-type nAChR | Reference |
| This compound I | - | 14.0 ± 2.5 | [6] |
| Alcuronium | N-allyl analogue of this compound I | 234.0 ± 33.0 | [6] |
| Derivative 2a | Monodeoxy, N-methyl | 455.0 ± 55.1 | [6] |
| Derivative 2b | Monodeoxy, N-allyl | 250.0 ± 33.8 | [6] |
| Derivative 2c | Monodeoxy, N-(4-nitrobenzyl) | 290.5 ± 33.8 | [6] |
| Derivative 3a | Dideoxy, N-methyl | 150.0 ± 23.2 | [6] |
| Derivative 3b | Dideoxy, N-allyl | 75.1 ± 34.2 | [6] |
| Derivative 3c | Dideoxy, N-(4-nitrobenzyl) | 81.9 ± 16.8 | [6] |
Experimental Protocols
The determination of the binding affinities (Kᵢ values) for this compound and its derivatives was achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an experiment.
Competitive Radioligand Binding Assay for Muscle-Type nAChRs
Objective: To determine the binding affinity (Kᵢ) of unlabeled test compounds (this compound and its derivatives) for the muscle-type nicotinic acetylcholine receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane fractions from the electric organ of Torpedo californica, which is rich in muscle-type nAChRs.[6]
-
Radioligand: (±)-[³H]epibatidine, a high-affinity nAChR agonist.[6]
-
Test Compounds: this compound I and its derivatives dissolved in an appropriate solvent.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethylenimine to reduce non-specific binding.
-
Scintillation Cocktail
-
Microplates, Filtration apparatus, and Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the Torpedo californica electric organ tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
Assay Setup:
-
Total Binding: Add a known concentration of (±)-[³H]epibatidine and the membrane preparation to the wells of a microplate.
-
Non-specific Binding: Add a high concentration of a known nAChR ligand (e.g., unlabeled epibatidine or nicotine) to saturate the receptors, in addition to the (±)-[³H]epibatidine and membrane preparation. This measures the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Add a fixed concentration of (±)-[³H]epibatidine, the membrane preparation, and varying concentrations of the unlabeled test compound (this compound or its derivatives) to the wells.
-
-
Incubation: Incubate the microplates at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding samples, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizing Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Antagonism of the nAChR signaling pathway by this compound at the neuromuscular junction.
Caption: Workflow for determining the binding affinity (Ki) of test compounds.
Conclusion
The presented data demonstrates that structural modifications to the this compound I scaffold can significantly impact its binding affinity for muscle-type nicotinic acetylcholine receptors. The removal of hydroxyl groups and alterations of the N-substituents lead to a range of affinities, with some dideoxy derivatives exhibiting higher affinity than the parent compound, Alcuronium.[6] This comparative guide, with its quantitative data and detailed experimental context, serves as a valuable resource for researchers in the field of neuromuscular pharmacology and drug development. The provided diagrams offer a clear visual representation of the underlying molecular mechanism and the experimental approach used to generate the comparative data. Future studies focusing on the determination of the association and dissociation rate constants for these compounds would provide a more complete understanding of their binding kinetics and could further inform the design of novel therapeutic agents.
References
- 1. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acetylcholine receptor in skeletal muscle - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. What is the mechanism of Alcuronium Chloride? [synapse.patsnap.com]
- 6. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Sensitivity to Toxiferine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sensitivity of various animal species to Toxiferine, a potent neuromuscular blocking agent. The information is intended to assist researchers and professionals in drug development in understanding the interspecies differences in the pharmacological and toxicological effects of this compound.
Quantitative Toxicity Data
The acute toxicity of this compound, as measured by the median lethal dose (LD50), varies significantly across different species. The following table summarizes the available intravenous (IV) and intramuscular (IM) LD50 and LD100 (lethal dose for 100% of the population) values for several species.
| Species | Route of Administration | LD50 (µg/kg) | LD100 (µg/kg) |
| Rhesus Monkey | Intravenous (IV) | 8.9[1] | - |
| Rhesus Monkey | Intramuscular (IM) | 17.8[1] | - |
| Mouse | Intravenous (IV) | - | 23[2] |
Data for rats, rabbits, and guinea pigs were not available in the searched literature.
Mechanism of Action and Receptor Affinity
This compound exerts its effect as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction.[2][3] By binding to these receptors, it blocks the action of the neurotransmitter acetylcholine, leading to muscle paralysis.
Experimental Protocols
Standardized methods are crucial for the accurate determination of the toxicity and potency of neuromuscular blocking agents like this compound. Below are outlines of key experimental protocols.
Determination of Median Lethal Dose (LD50)
The LD50 is a standardized measure of the acute toxicity of a substance. The following is a general protocol for determining the intravenous LD50 of a neuromuscular blocking agent.
Objective: To determine the dose of this compound that is lethal to 50% of the test animal population when administered intravenously.
Materials:
-
This compound solution of known concentration
-
Test animals (e.g., mice, rats) of a specific strain, age, and sex
-
Syringes and needles for intravenous injection
-
Animal restraints
-
Observation cages
Procedure:
-
Dose Range Finding: A preliminary experiment is conducted on a small number of animals to determine the approximate range of doses that cause effects from no mortality to 100% mortality.
-
Main Study:
-
Animals are randomly assigned to several dose groups, including a control group receiving the vehicle solution.
-
A minimum of 5-10 animals per group is recommended for statistical significance.
-
This compound is administered as a single intravenous bolus.
-
Animals are observed continuously for the first few hours and then periodically for up to 14 days.
-
Observations include the time of onset of paralysis, duration of paralysis, signs of respiratory distress, and mortality.
-
-
Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value and its 95% confidence intervals.
In Vivo Assessment of Neuromuscular Blockade
Electrophysiological monitoring provides a quantitative measure of the degree of neuromuscular blockade.
Objective: To quantify the potency and duration of action of this compound at the neuromuscular junction.
Experimental Setup:
-
Anesthetized animal (e.g., rat, rabbit).
-
Stimulating electrodes placed on a peripheral motor nerve (e.g., sciatic or ulnar nerve).
-
Recording electrodes placed on the corresponding muscle to measure the evoked muscle twitch tension or compound muscle action potential (CMAP).
-
Data acquisition system to record and analyze the responses.
Procedure:
-
Baseline Measurement: The nerve is stimulated with single supramaximal pulses or a train-of-four (TOF) pattern to establish a stable baseline muscle response.
-
Drug Administration: A specific dose of this compound is administered intravenously.
-
Monitoring: The nerve is continuously stimulated, and the resulting muscle response is recorded. The degree of block is quantified as the percentage reduction in twitch height or CMAP amplitude compared to the baseline.
-
Dose-Response Curve: By administering a range of doses, a dose-response curve can be constructed to determine the ED50 (the dose required to produce 50% of the maximal effect).
Visualizing Experimental Workflows
DOT Language Script for LD50 Determination Workflow
Caption: Workflow for LD50 Determination.
DOT Language Script for Neuromuscular Blockade Monitoring
Caption: Neuromuscular Blockade Monitoring Workflow.
Signaling Pathway at the Neuromuscular Junction
This compound acts at the neuromuscular junction by competitively inhibiting the binding of acetylcholine to postsynaptic nicotinic acetylcholine receptors.
DOT Language Script for Neuromuscular Junction Signaling
Caption: Neuromuscular Junction Signaling Pathway.
References
- 1. Semisynthetic Analogues of this compound I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Synthetic Toxiferine: A Comparative Guide for Neuromuscular Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic Toxiferine and its alternatives as neuromuscular blocking agents. The information presented is supported by experimental data to validate its use in a research setting.
This compound, a potent alkaloid originally isolated from curare, has historically been a valuable tool in neuromuscular research. However, its natural scarcity and inherent toxicity have led to the development of synthetic alternatives. This guide delves into the performance of synthetic this compound compared to its key analogue, Alcuronium, and other commonly used neuromuscular blocking agents, providing a comprehensive overview for its validated application in scientific investigation.
Comparative Analysis of Neuromuscular Blocking Agents
The primary mechanism of action for this compound and its analogues is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] This binding prevents acetylcholine from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction. The efficacy of these compounds is often evaluated based on their binding affinity, potency, and duration of action.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound, Alcuronium, and other relevant compounds for the muscle-type nAChR. A lower Ki value indicates a higher binding affinity.
| Compound | Binding Affinity (Ki) at muscle-type nAChR (nM) | Reference |
| This compound I | 14 | [2] |
| Alcuronium | 234 | [2] |
| Analogue 3b (nonhydroxylated) | 75 | [2] |
| Analogue 3c (nonhydroxylated) | 82 | [2] |
This data demonstrates the significantly higher binding affinity of this compound I compared to Alcuronium.[2]
Experimental Protocols
To provide a framework for the validation of synthetic this compound in a research setting, two key experimental protocols are detailed below. These methodologies are fundamental for determining the potency and functional characteristics of neuromuscular blocking agents.
Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for the nicotinic acetylcholine receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the muscle-type nAChR.
-
Radioligand Incubation: Incubate the membranes with a known concentration of a radiolabeled competitive antagonist (e.g., [³H]-epibatidine) and varying concentrations of the test compound (e.g., synthetic this compound, Alcuronium).
-
Equilibrium Binding: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Ex Vivo Neuromuscular Junction Functional Assay
This protocol assesses the functional potency of a neuromuscular blocking agent by measuring its effect on muscle contraction in response to nerve stimulation.
Methodology:
-
Tissue Preparation: Isolate a phrenic nerve-hemidiaphragm preparation from a rodent model.
-
Experimental Setup: Mount the preparation in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with 95% O₂ and 5% CO₂.
-
Nerve Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses to elicit muscle contractions.
-
Force Transduction: Record the isometric contractile force of the diaphragm muscle using a force transducer.
-
Compound Application: After a stable baseline is established, add the neuromuscular blocking agent (e.g., synthetic this compound or an alternative) to the organ bath in a cumulative concentration-response manner.
-
Data Acquisition: Record the inhibition of the twitch response at each concentration.
-
Data Analysis: Plot the concentration-response curve and determine the IC50 value, which represents the concentration of the compound that produces 50% of the maximal inhibition of muscle contraction.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Competitive antagonism of synthetic this compound at the neuromuscular junction.
References
A Comparative Analysis of Curare Alkaloids in Neuromuscular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of key curare alkaloids—d-tubocurarine, pancuronium, and atracurium—in neuromuscular research. The information presented is supported by experimental data to facilitate an objective evaluation of these neuromuscular blocking agents.
Introduction to Curare Alkaloids
Curare is a term for various plant-derived arrow poisons used by indigenous people in South America for hunting.[1][2] In modern medicine, the purified alkaloids from these plants, such as d-tubocurarine, and their synthetic analogs, like pancuronium and atracurium, are utilized as neuromuscular blocking agents.[1][3] These compounds play a crucial role in surgical anesthesia to induce muscle relaxation and are invaluable tools in neuromuscular research.[3][4] Their primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction, thereby preventing muscle contraction.[2]
Comparative Pharmacodynamics
The efficacy and potency of curare alkaloids can be quantified by their half-maximal inhibitory concentration (IC50) and effective dose (ED50) values. These parameters, along with onset and duration of action, are critical for selecting the appropriate agent for specific research or clinical applications.
Quantitative Comparison of Neuromuscular Blocking Activity
| Parameter | d-Tubocurarine | Pancuronium | Atracurium | Species/Model | Reference |
| IC50 | 41 ± 2 nM | 5.5 ± 0.5 nM | ~1 µM | Embryonic mouse muscle nAChR (in vitro) | [5][6] |
| 120 nM (competitive) | - | - | Electrophorus electricus nAChR (in vitro) | [7] | |
| 4 µM (noncompetitive) | - | - | Electrophorus electricus nAChR (in vitro) | [7] | |
| ED50 | 0.38 mg/kg (male) | - | - | Mice (in vivo) | [8] |
| 0.01 mg/kg (female) | - | - | Mice (in vivo) | [8] |
Mechanism of Action: The Neuromuscular Junction Signaling Pathway
Curare alkaloids exert their effects by interrupting the normal signaling cascade at the neuromuscular junction. The following diagram illustrates this pathway and the point of intervention by these competitive antagonists.
Experimental Protocols
Detailed methodologies for key experiments used in the study of curare alkaloids are provided below.
Radioligand Binding Assay for IC50 Determination
This protocol outlines a competitive binding assay to determine the IC50 value of a curare alkaloid for the nicotinic acetylcholine receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the nAChR (e.g., BC3H-1 cells).[5]
-
Radioligand: [³H]acetylcholine or a specific high-affinity antagonist like [¹²⁵I]α-bungarotoxin.
-
Test Compound: d-tubocurarine, pancuronium, or atracurium solutions of varying concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize nAChR-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).
-
Incubation: Add the membrane preparation to all wells and incubate at a specific temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Patch-Clamp Electrophysiology for Functional Analysis
This protocol describes the use of the patch-clamp technique to measure the functional inhibition of nAChR ion channels by curare alkaloids.
Materials:
-
Cell Line: Mouse myotubes or other cells expressing the nAChR of interest.[6]
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, pH 7.2.
-
Agonist: Acetylcholine (ACh).
-
Antagonist: d-tubocurarine, pancuronium, or atracurium.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with internal solution).
-
Seal Formation: Under microscopic guidance, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the cell with the external solution containing a known concentration of ACh to elicit an inward current. After a stable baseline is established, co-apply the curare alkaloid at various concentrations with ACh and record the inhibition of the ACh-induced current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the functional IC50.
Side Effect Profiles
While effective as neuromuscular blockers, curare alkaloids are not without side effects, which primarily stem from their interactions with other receptors and their potential to induce histamine release.
| Side Effect | d-Tubocurarine | Pancuronium | Atracurium | Mechanism | Reference |
| Hypotension | Yes | No | Yes | Ganglionic blockade and/or histamine release | [9] |
| Tachycardia | No | Yes | No | Vagolytic (antimuscarinic) effect | [9] |
| Histamine Release | Yes | Minimal | Yes | Direct degranulation of mast cells | [9] |
Conclusion
The choice of a curare alkaloid for neuromuscular research depends on the specific requirements of the study. Pancuronium exhibits the highest potency in vitro, making it suitable for studies requiring complete receptor blockade at low concentrations.[5] d-Tubocurarine, the classic curare alkaloid, serves as a valuable research tool but its propensity for histamine release and ganglionic blockade can be a confounding factor.[9] Atracurium's unique metabolism via Hofmann elimination, which is independent of liver and kidney function, makes it a subject of interest in studies involving metabolic pathways. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their experimental designs.
References
- 1. In vitro Neuromuscular Junction Induced from Human Induced Pluripotent Stem Cells [jove.com]
- 2. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open channel and competitive block of nicotinic receptors by pancuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine receptor inhibition by d-tubocurarine involves both a competitive and a noncompetitive binding site as determined by stopped-flow measurements of receptor-controlled ion flux in membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerance and upregulation of acetylcholine receptors follow chronic infusion of d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atracurium – eDrug [edrug.mvm.ed.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of Toxiferine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Toxiferine is a critical component of laboratory safety and environmental responsibility. this compound, a potent neurotoxin, requires stringent disposal procedures to mitigate risks of exposure and environmental contamination. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan based on established best practices for hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the high toxicity of this compound, a comprehensive PPE ensemble is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Double chemotherapy gloves are required.
-
Gown: A disposable, solid-front, back-closure gown.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid form or if aerosolization is possible.
All handling of this compound and its waste must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all federal, state, and local regulations.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams that have come into contact with this compound. This includes:
-
Unused or expired neat (pure) this compound.
-
Contaminated lab supplies (e.g., vials, pipette tips, absorbent pads).
-
Solutions containing this compound.
-
Contaminated PPE.
-
Contaminated sharps (e.g., needles, syringes).
Waste must be segregated into designated, clearly labeled, and color-coded containers to prevent accidental mixing of incompatible materials.[1]
Step 2: In-Lab Deactivation (for dilute aqueous solutions)
For dilute aqueous solutions of this compound, chemical deactivation may be a viable pre-treatment step before collection by hazardous waste personnel. Sodium hypochlorite has been shown to be effective in inactivating some biological toxins.[2][3] However, the efficacy for this compound must be confirmed.
Experimental Protocol for Deactivation:
-
Working in a chemical fume hood, prepare a fresh solution of sodium hypochlorite (e.g., 1-2.5% final concentration).
-
Slowly add the dilute this compound waste solution to the sodium hypochlorite solution with constant stirring.
-
Allow the mixture to react for a specified contact time (e.g., a minimum of 30 minutes to 4 hours) to ensure complete inactivation.[2]
-
After the contact time, the deactivated solution should still be treated as hazardous waste and collected for disposal.
Step 3: Containerization and Labeling
All this compound waste must be collected in robust, leak-proof containers that are compatible with the waste type.
-
Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a sealed, compatible container (e.g., glass or polyethylene). Do not fill containers beyond 80% capacity to allow for expansion.
-
Sharps Waste: All sharps must be placed in a designated sharps container.
Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific constituents and their approximate concentrations.
Step 4: Storage
Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and clearly marked with a warning sign.[1] The SAA must be under the control of laboratory personnel and should have secondary containment to capture any potential leaks.
Step 5: Professional Disposal
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [1][4] The ultimate disposal method for highly potent compounds like this compound is typically high-temperature incineration by a licensed hazardous waste disposal company.[2]
Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste. Ensure all necessary paperwork is completed accurately.
Quantitative Data for Hazardous Waste Disposal
The following table provides typical quantitative data and parameters relevant to the disposal of hazardous chemical waste. These values should be used as a guideline and may vary based on local regulations.
| Parameter | Guideline Value | Rationale |
| pH of Aqueous Waste for Neutralization | 5.5 - 9.5 | To prevent corrosion of plumbing and to comply with regulations for drain disposal of neutralized, non-hazardous solutions. Note: This does not apply to this compound waste, which must not be drain disposed.[4] |
| Flash Point for Flammable Waste | < 60°C (140°F) | Defines a liquid as an ignitable hazardous waste, requiring specific storage and disposal procedures.[5] |
| Acutely Hazardous Waste (P-List) Quantity Limit for Accumulation | ≤ 1 kg of solid or 1 quart of liquid | Exceeding this limit in a Satellite Accumulation Area triggers more stringent regulatory requirements.[6] |
| Incineration Temperature | > 815°C (1500°F) | Ensures the complete destruction of potent organic compounds like toxins.[2] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific facility and regulatory landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. uab.cat [uab.cat]
- 3. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Risks: A Comprehensive Safety and Handling Guide for Toxiferine
For Immediate Use by Laboratory Professionals
Toxiferine, a highly potent plant alkaloid historically used as an arrow poison, presents significant handling challenges in a laboratory setting.[1] As one of the most toxic plant alkaloids known, its function as a neuromuscular blocking agent necessitates stringent safety protocols to prevent accidental exposure and ensure the well-being of researchers, scientists, and drug development professionals.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Due to the limited availability of specific safety data for this compound, the following guidelines are based on the established best practices for handling highly potent and cytotoxic compounds.
Understanding the Hazard: Toxidrome and Toxicity
This compound is a competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction, leading to muscle paralysis.[2][3] In cases of severe exposure, this can result in respiratory depression and death.[1][4] The effects of this compound can be reversed by acetylcholinesterase inhibitors like neostigmine, which increase the concentration of acetylcholine to compete with the antagonist.[1]
| Toxicity Data for this compound | |
| Organism | Lethal Dose (LD100) |
| Mice | 23 µg/kg (intravenous)[1] |
Note: Data on human toxicity is limited. The provided data from animal studies should be considered indicative of high toxicity.
Personal Protective Equipment (PPE): A Critical Barrier
A comprehensive PPE strategy is paramount to mitigate the primary exposure routes of inhalation, dermal absorption, and ingestion.[5][6]
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Unpacking/Inventory | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable, fluid-resistant Gown | Mandatory: N95 or higher-level Respirator |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable, fluid-resistant Gown | Recommended: N95 Respirator (within a certified chemical fume hood) |
| Administering to Animals | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown | As required by institutional animal care and use committee protocols |
| Cleaning and Decontamination | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Disposable, fluid-resistant Gown | As needed, based on risk assessment |
Note: Always inspect gloves for tears or punctures before and during use. Change outer gloves immediately upon suspected contact with this compound.[5]
PPE Donning and Doffing Procedure
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: Handling and Preparation
All handling of solid this compound or concentrated solutions must be performed within a designated and controlled area, such as a certified chemical fume hood or a powder containment balance enclosure.[5]
Experimental Protocol: Weighing Solid this compound
-
Preparation: Assemble all necessary equipment (spatula, weigh paper, vials) inside the chemical fume hood.
-
PPE: Don the appropriate PPE for handling solid compounds as detailed in the table above.
-
Weighing: Tare a vial on an analytical balance inside the containment unit. Carefully transfer the desired amount of this compound powder to the vial.
-
Cleanup: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the powder. Dispose of contaminated weigh paper as hazardous waste.
Experimental Protocol: Preparing a Stock Solution
-
Preparation: Place all required materials (vial with weighed this compound, solvent, pipettes, vortexer) inside the chemical fume hood.
-
PPE: Don the specified PPE for preparing stock solutions.
-
Solubilization: Add the appropriate volume of solvent to the vial containing the this compound powder. Close the vial tightly and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, date, and your initials.
-
Cleanup: Decontaminate all surfaces within the fume hood and dispose of all contaminated consumables as outlined in the disposal plan.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure, immediate action is critical.[7]
Emergency Response to this compound Exposure
Caption: Emergency response workflow for a potential this compound exposure.
In case of suspected poisoning, call emergency services immediately and be prepared to provide information about the substance.[8] Medical personnel should be informed that the toxin is a neuromuscular blocking agent and that respiratory support may be required. The potential for reversal with an acetylcholinesterase inhibitor like neostigmine should also be communicated.[1]
Disposal Plan: Managing this compound Waste
Waste contaminated with this compound is considered hazardous and must be segregated from regular laboratory trash.[5]
This compound Waste Disposal Workflow
Caption: Step-by-step process for the disposal of this compound-contaminated waste.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and vials, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination: For spills, decontaminate the area using a suitable method as determined by your institution's safety office. This may involve chemical inactivation, if a validated procedure is available, or thorough cleaning with soap and water followed by a solvent rinse. All materials used for decontamination are also considered hazardous waste.
-
Disposal: All this compound waste must be disposed of through your institution's environmental health and safety program, typically via high-temperature incineration by a licensed hazardous waste contractor.[9][10][11]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the highly toxic compound this compound, ensuring a safer laboratory environment for the pursuit of scientific advancement.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound I | C40H46N4O2+2 | CID 44145551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. youtube.com [youtube.com]
- 8. What You Can Do | Poison Help [poisonhelp.hrsa.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. unodc.org [unodc.org]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
